Product packaging for 4-iodo-1,3-dihydro-2H-indol-2-one(Cat. No.:CAS No. 179536-52-8)

4-iodo-1,3-dihydro-2H-indol-2-one

Cat. No.: B171775
CAS No.: 179536-52-8
M. Wt: 259.04 g/mol
InChI Key: FSVJYSYFLBFUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Iodo-1,3-dihydro-2H-indol-2-one is a synthetically modified oxindole derivative designed for advanced pharmaceutical and medicinal chemistry research. The oxindole core is a privileged scaffold in drug discovery, renowned for its widespread presence in bioactive molecules and its ability to interact with diverse biological targets . The introduction of an iodine atom at the 4-position provides a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, enabling the rapid synthesis of a library of novel compounds for structure-activity relationship (SAR) studies . Researchers value this compound for its potential in developing kinase inhibitors, given that halogen bonding can be a critical interaction for potent inhibition . Furthermore, oxindole derivatives have demonstrated a broad spectrum of biodynamic activities in scientific literature, including antimicrobial, antifungal, and antitubercular properties, making this compound a valuable starting point for anti-infective research . Its structure also serves as a key intermediate in multicomponent reactions, facilitating the construction of complex polycyclic architectures for high-throughput screening and chemical biology investigations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6INO B171775 4-iodo-1,3-dihydro-2H-indol-2-one CAS No. 179536-52-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVJYSYFLBFUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2I)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448508
Record name 4-Iodo-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179536-52-8
Record name 4-Iodo-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-iodo-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-iodo-1,3-dihydro-2H-indol-2-one, also known as 4-iodooxindole, is a halogenated derivative of the oxindole heterocyclic scaffold. The oxindole core is a prominent structural motif in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities. The introduction of an iodine atom at the 4-position of the bicyclic ring system can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with generalized experimental protocols for its synthesis and characterization, and a hypothetical signaling pathway to illustrate its potential biological context.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
IUPAC Name This compound-
CAS Number 179536-52-8[1][2]
Molecular Formula C₈H₆INO[2]
Molecular Weight 259.04 g/mol [2]
Melting Point 217 °C[2]
Boiling Point 377.2±42.0 °C (Predicted)[2]
Density 1.945±0.06 g/cm³ (Predicted)[1]
Appearance Solid-
Purity 97%-
Solubility No data available[3][4]

Experimental Protocols

The following sections describe generalized experimental procedures for the synthesis and characterization of this compound, based on established methods for the synthesis of substituted oxindoles.

Synthesis

A common approach to the synthesis of substituted oxindoles involves the palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides. This method offers high regioselectivity and functional group tolerance.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Product 2-Iodoaniline 2-Iodoaniline alpha_chloroacetanilide 2-Chloro-N-(2-iodophenyl)acetamide 2-Iodoaniline->alpha_chloroacetanilide Acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->alpha_chloroacetanilide 4_iodo_oxindole This compound alpha_chloroacetanilide->4_iodo_oxindole Pd-catalyzed intramolecular C-H functionalization

General synthetic route to this compound.

Procedure:

  • Synthesis of 2-Chloro-N-(2-iodophenyl)acetamide: To a solution of 2-iodoaniline in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), chloroacetyl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-chloro-N-(2-iodophenyl)acetamide.

  • Synthesis of this compound: The crude 2-chloro-N-(2-iodophenyl)acetamide is dissolved in a suitable solvent (e.g., toluene or 1,4-dioxane). A palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., 2-(di-tert-butylphosphino)biphenyl), and a base (e.g., triethylamine or potassium carbonate) are added. The mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The resulting crude product is purified by column chromatography on silica gel to afford this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring and the methylene protons of the lactam ring. The chemical shifts and coupling constants will be influenced by the presence of the iodine atom and the amide functionality.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the aromatic carbons (with the carbon bearing the iodine showing a characteristic low-field shift), and the methylene carbon.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Infrared (IR) Spectroscopy:

  • The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the lactam, and C-H stretching of the aromatic and methylene groups.

Potential Biological Activity and Signaling Pathway

While the specific biological targets of this compound have not been extensively reported, the oxindole scaffold is a known "privileged structure" in medicinal chemistry, with derivatives showing activity as enzyme inhibitors.[5] A plausible, albeit hypothetical, target for this compound is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism and is a key regulator of immune responses. Its overexpression in many tumors contributes to an immunosuppressive microenvironment, allowing cancer cells to evade the immune system. Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy.

The following diagram illustrates a hypothetical mechanism where this compound acts as an inhibitor of the IDO1 signaling pathway.

IDO1_Inhibition_Pathway cluster_pathway IDO1 Signaling Pathway in a Tumor Microenvironment cluster_inhibition Hypothetical Inhibition Tryptophan Tryptophan IDO1 IDO1 (Enzyme) Tryptophan->IDO1 Tryptophan catabolism Kynurenine Kynurenine IDO1->Kynurenine T_cell T Cell Kynurenine->T_cell Inhibits T cell proliferation and function Immune_Suppression Immune Suppression T_cell->Immune_Suppression Compound This compound Compound->IDO1 Inhibition

Hypothetical inhibition of the IDO1 signaling pathway.

Pathway Description:

In the tumor microenvironment, the enzyme IDO1 is often upregulated. IDO1 catabolizes the essential amino acid tryptophan into kynurenine. The depletion of tryptophan and the accumulation of kynurenine and its metabolites lead to the suppression of T cell proliferation and function. This creates an immunosuppressive environment that allows tumor cells to evade immune surveillance.

Hypothetical Role of this compound:

As a hypothetical inhibitor, this compound could bind to the active site or an allosteric site of the IDO1 enzyme, blocking its catalytic activity. By inhibiting IDO1, the compound would prevent the degradation of tryptophan, thereby restoring T cell function and promoting an anti-tumor immune response. It is important to note that this is a putative mechanism of action, and experimental validation is required to confirm the biological activity and specific molecular targets of this compound.

References

4-iodo-1,3-dihydro-2H-indol-2-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-iodo-1,3-dihydro-2H-indol-2-one

Introduction

This compound, also known as 4-iodooxindole, is a halogenated derivative of the oxindole core structure. The oxindole scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds of significant biological and pharmaceutical importance.[1][2] Derivatives of 1,3-dihydro-2H-indol-2-one are known to possess a wide array of biological activities, including antibacterial, antifungal, antitubercular, and anticonvulsant properties.[1][3] The introduction of a halogen atom, such as iodine, onto the aromatic ring can significantly modulate the physicochemical properties and biological activity of the parent molecule, making this compound a compound of interest for researchers in medicinal chemistry and drug development. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and potential biological significance.

Chemical Structure and Properties

The core structure consists of a bicyclic system where a benzene ring is fused to a five-membered lactam (a cyclic amide) ring, with an iodine atom substituted at the 4th position of the benzene ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative experimental data for this compound is not widely available in the cited literature. The table below summarizes the available information.

PropertyValueSource
IUPAC Name This compound[4]
Synonyms 4-iodoindolin-2-one, 4-iodooxindole[5]
CAS Number 179536-52-8[5]
Chemical Formula C₈H₆INO[4][5]
Molecular Weight 259.04 g/mol [5]
Melting Point Not available
Boiling Point Not available
Solubility Not available
Appearance Solid (expected)[5]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature. However, a plausible synthetic route can be proposed based on established methods for the iodination of aromatic compounds and the synthesis of indole derivatives. A common approach would involve the direct electrophilic iodination of the parent molecule, 1,3-dihydro-2H-indol-2-one (oxindole).

synthesis_workflow start Start: 1,3-dihydro-2H-indol-2-one (Oxindole) reagent Reagent Addition: - N-Iodosuccinimide (NIS) or I₂ - Acid catalyst (e.g., TFA) - Solvent (e.g., CH₃CN) start->reagent Dissolve reaction Electrophilic Aromatic Substitution (Iodination) reagent->reaction Initiate Reaction workup Reaction Workup: - Quench with Na₂S₂O₃ (aq) - Extraction with organic solvent reaction->workup After completion purification Purification: Column Chromatography workup->purification product Product: This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Representative Experimental Protocol

The following protocol is a representative procedure adapted from general methods for the synthesis of iodo-aromatic compounds and functionalized indoles.[6][7] This serves as a guideline and may require optimization.

Objective: To synthesize this compound via electrophilic iodination of oxindole.

Materials:

  • 1,3-dihydro-2H-indol-2-one (Oxindole)

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1,3-dihydro-2H-indol-2-one (1.0 eq) in anhydrous acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (0.2 eq) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted iodine.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Applications

While specific biological studies on this compound are scarce in the available literature, the broader class of oxindole derivatives is well-established for its diverse pharmacological activities.[1]

  • General Bioactivity: The 1,3-dihydro-2H-indol-2-one scaffold is a core component of many molecules with antitubercular, anti-HIV, fungicidal, and antibacterial properties.[1]

  • Significance of Halogenation: The introduction of an iodine atom can enhance biological activity by increasing lipophilicity, which can improve cell membrane permeability. The iodine atom can also act as a site for further chemical modification or participate in halogen bonding, a key interaction in drug-receptor binding.

  • Potential as a Synthetic Intermediate: Given its structure, this compound is a valuable intermediate for synthesizing more complex molecules. The iodo-substituent can be readily replaced or coupled with other molecular fragments via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions), allowing for the development of diverse chemical libraries for drug screening.[6][8]

No specific signaling pathways involving this compound have been reported. Research into its specific biological targets and mechanisms of action is required to elucidate its therapeutic potential.

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not available in the searched literature. For characterization, researchers would typically acquire this data following synthesis. The expected spectral features would be consistent with the structure, showing characteristic peaks for the aromatic protons, the methylene (CH₂) group at position 3, the amide (NH) proton, and the carbonyl (C=O) group, along with the mass corresponding to the molecular formula C₈H₆INO. Spectral data for related iodo-indan and iodo-indole compounds can be found in the literature.[9][10]

Conclusion

This compound is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry. While direct biological and physicochemical data are limited, its structural relationship to the pharmacologically active oxindole family suggests it is a promising candidate for further investigation. The presence of the iodine atom provides a versatile handle for synthetic elaboration, enabling its use in the creation of novel, complex molecules for drug discovery programs. Future research should focus on its synthesis, purification, and comprehensive evaluation of its biological properties to unlock its full potential.

References

Unveiling the Biological Potential of 4-Iodo-1,3-dihydro-2H-indol-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its various substituted analogues, 4-iodo-1,3-dihydro-2H-indol-2-one derivatives are emerging as a class of molecules with significant therapeutic potential, particularly in the realm of oncology. The introduction of an iodine atom at the C4 position of the oxindole ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets, leading to enhanced potency and selectivity. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these promising compounds, with a focus on their role as kinase inhibitors for cancer therapy.

Synthesis of this compound Derivatives

The synthetic route to this compound derivatives typically begins with the appropriate aniline precursor. A common strategy involves the Sandmeyer reaction on 4-aminooxindole, though direct iodination of the oxindole ring is also a viable, albeit sometimes less regioselective, approach. Once the 4-iodo-oxindole core is established, further derivatization, often at the C3 position, is carried out to generate a library of analogues. A frequently employed method is the Knoevenagel condensation of the 4-iodo-oxindole with various aromatic or heteroaromatic aldehydes. This reaction creates a C3-ylidene bond, introducing diverse substituents that can modulate the biological activity of the final compounds.

A general synthetic scheme is outlined below:

Synthesis_Workflow Aniline Substituted Aniline Cyclization Cyclization to Oxindole Aniline->Cyclization Iodination Iodination at C4 Cyclization->Iodination Four_Iodo_Oxindole This compound Iodination->Four_Iodo_Oxindole Condensation Knoevenagel Condensation (with R-CHO) Four_Iodo_Oxindole->Condensation Derivative This compound Derivative Condensation->Derivative VEGFR_Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling P ATP ATP ATP->Dimerization Inhibitor 4-Iodo-oxindole Derivative Inhibitor->VEGFR Binds to ATP pocket No_Angiogenesis Inhibition of Angiogenesis Inhibitor->No_Angiogenesis Angiogenesis Angiogenesis Signaling->Angiogenesis Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Kinase with Inhibitor Prepare_Reagents->Incubate Add_Substrate_ATP Add Substrate and ATP to Initiate Reaction Incubate->Add_Substrate_ATP Incubate_Reaction Incubate at Optimal Temperature Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (Luminescence/Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End Add_Sub_strate_ATP Add_Sub_strate_ATP Add_Sub_strate_ATP->Incubate_Reaction

In Vitro Mechanism of Action of 4-iodo-1,3-dihydro-2H-indol-2-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the known in vitro mechanisms of action for the broader class of oxindole (1,3-dihydro-2H-indol-2-one) derivatives. As of this writing, specific experimental data on the mechanism of action for 4-iodo-1,3-dihydro-2H-indol-2-one is not extensively available in the public domain. The information presented herein is based on the activities of structurally related oxindole compounds and should be considered as potential, rather than confirmed, mechanisms for the 4-iodo analog.

Introduction

The oxindole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its versatile structure allows for substitutions at various positions, leading to a diverse range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3] This guide focuses on the potential in vitro mechanisms of action of this compound, drawing inferences from studies on related oxindole derivatives. The substitution of a halogen, such as iodine, at the 4-position of the oxindole ring could influence the compound's physicochemical properties and its interaction with biological targets.

Potential In Vitro Mechanisms of Action

Based on the known activities of the oxindole class, this compound may exert its effects through one or more of the following mechanisms:

Enzyme Inhibition

a) Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition:

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. Its overexpression in many tumors contributes to an immunosuppressive microenvironment. Several oxindole derivatives have been identified as inhibitors of IDO1. The oxindole core can interact with the enzyme's active site, and substitutions on the aromatic ring can further modulate this activity.

b) Kinase Inhibition:

The oxindole core is a key structural feature in several multi-kinase inhibitors. These compounds can target a variety of protein kinases involved in cell signaling pathways that regulate proliferation, differentiation, and survival. Potential kinase targets for oxindole derivatives include Receptor Tyrosine Kinases (RTKs) like VEGFR and FGFR, as well as cytoplasmic kinases such as BRAF and MEK. A patent has described a complex molecule containing a "2-fluoro-4-iodo-phenylamino" group as a MEK inhibitor.[4]

c) Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition:

Certain oxindole derivatives exhibit anti-inflammatory properties by inhibiting key enzymes in the arachidonic acid cascade, namely COX-1, COX-2, and 5-LOX.[5] Dual inhibition of COX and 5-LOX can offer a broader anti-inflammatory effect with a potentially improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

Various derivatives of 1,3-dihydro-2H-indol-2-one have demonstrated in vitro activity against a range of pathogens, including bacteria, fungi, and mycobacteria.[3] The mechanism of antimicrobial action can vary and may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Quantitative Data on Related Oxindole Derivatives

The following table summarizes hypothetical IC50 values for this compound against various targets, based on activities reported for other oxindole derivatives. This data is illustrative and not based on experimental results for the specified compound.

Target Enzyme/PathwayAssay TypeHypothetical IC50 (µM)Reference Compound Class
Indoleamine 2,3-dioxygenase 1 (IDO1)Enzyme Inhibition Assay0.5 - 5Halogenated Oxindoles
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Kinase Activity Assay0.1 - 2Oxindole-based Kinase Inhibitors
Cyclooxygenase-2 (COX-2)Enzyme Inhibition Assay1 - 10Anti-inflammatory Oxindoles
Mycobacterium tuberculosisWhole-cell Assay (MIC)5 - 20Antimicrobial Oxindoles

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These are generalized protocols that can be adapted to evaluate the activity of this compound.

IDO1 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against human IDO1 enzyme.

Methodology:

  • Reagents and Materials: Recombinant human IDO1, L-tryptophan, methylene blue, catalase, ascorbic acid, potassium phosphate buffer, and the test compound.

  • Assay Procedure:

    • The reaction mixture is prepared in a 96-well plate containing potassium phosphate buffer (pH 6.5), L-tryptophan, ascorbic acid, and methylene blue.

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations.

    • The reaction is initiated by the addition of recombinant human IDO1 enzyme and catalase.

    • The plate is incubated at 37°C for a specified time (e.g., 60 minutes).

    • The reaction is stopped by the addition of trichloroacetic acid.

    • The mixture is then incubated at 65°C to convert N-formylkynurenine to kynurenine.

    • After centrifugation to remove precipitated protein, the supernatant is transferred to a new plate.

    • The amount of kynurenine produced is quantified by measuring the absorbance at 321 nm.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

Objective: To assess the inhibitory effect of a test compound on the activity of a specific protein kinase (e.g., VEGFR-2).

Methodology:

  • Reagents and Materials: Recombinant kinase (e.g., VEGFR-2), substrate peptide, ATP, kinase buffer, and the test compound.

  • Assay Procedure:

    • The assay is performed in a 96-well plate.

    • The test compound is pre-incubated with the kinase in the kinase buffer at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.

    • The reaction is allowed to proceed at 37°C for a defined period.

    • The reaction is terminated by the addition of a stop solution.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA with a phospho-specific antibody or a luminescence-based ATP detection kit (to measure remaining ATP).

  • Data Analysis: The IC50 value is calculated from the dose-response curve of kinase activity versus inhibitor concentration.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific microbial strain.

Methodology:

  • Reagents and Materials: Microbial culture, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria), 96-well microtiter plates, and the test compound.

  • Assay Procedure:

    • A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a microtiter plate.

    • A standardized inoculum of the microbial strain is added to each well.

    • Positive (microbe without compound) and negative (broth only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microbe.

  • Data Analysis: The MIC value is reported in µg/mL or µM.

Visualizations

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the in vitro mechanisms of action of oxindole derivatives.

IDO1_Inhibition_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Catabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Oxindole This compound Oxindole->IDO1 Inhibits

Caption: Inhibition of the IDO1 pathway by an oxindole derivative.

Kinase_Inhibition_Workflow cluster_plate 96-Well Plate Kinase + Compound Kinase + Compound Substrate + ATP Substrate + ATP Reaction Reaction Substrate + ATP->Reaction Initiate Reaction Detection Detection Reaction->Detection Stop & Quantify IC50_Calculation IC50_Calculation Detection->IC50_Calculation Data Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

While specific data for this compound is limited, the broader oxindole class of compounds demonstrates significant potential for diverse biological activities through various in vitro mechanisms, including enzyme inhibition and antimicrobial effects. The presence of the iodine atom at the 4-position is likely to modulate these activities, and further experimental investigation is required to elucidate the precise mechanism of action and therapeutic potential of this specific compound. The protocols and potential pathways outlined in this guide provide a framework for such future research.

References

discovery and history of 4-iodo-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-iodo-1,3-dihydro-2H-indol-2-one

Introduction

This compound, also known as 4-iodooxindole, is a halogenated derivative of the oxindole core structure. The oxindole scaffold is a prominent feature in numerous natural products and pharmaceutically active compounds, exhibiting a wide range of biological activities. The introduction of an iodine atom at the 4-position of the oxindole ring can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable intermediate in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several strategic pathways, primarily involving either the iodination of a pre-formed oxindole core or the cyclization of an appropriately substituted acyclic precursor.

Method 1: Iodination of 1,3-dihydro-2H-indol-2-one (Oxindole)

A direct approach involves the electrophilic iodination of oxindole. However, controlling the regioselectivity of this reaction can be challenging. A plausible synthetic route is adapted from established methods for the iodination of aromatic compounds.

Experimental Protocol:

  • Preparation of the Iodinating Agent: A solution of iodine (I₂) and a suitable oxidizing agent (e.g., nitric acid, hydrogen peroxide, or a hypervalent iodine reagent) is prepared in a solvent like acetic acid or a chlorinated solvent.

  • Reaction: To a solution of 1,3-dihydro-2H-indol-2-one in the chosen solvent, the iodinating agent is added dropwise at a controlled temperature, typically ranging from room temperature to gentle heating.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization to yield this compound.

Method 2: Cyclization of an Iodinated Precursor

An alternative and often more regioselective strategy involves the synthesis of an iodinated acyclic precursor followed by an intramolecular cyclization to form the oxindole ring. A common approach is the palladium-catalyzed cyclization of an α-chloroacetanilide derivative.

Experimental Protocol:

  • Synthesis of 2-Iodoaniline: This starting material can be prepared from aniline through various iodination methods.

  • N-Acylation: 2-Iodoaniline is reacted with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(2-iodophenyl)acetamide.

  • Intramolecular Cyclization: The resulting acetamide undergoes a palladium-catalyzed intramolecular C-H arylation to form this compound. This reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base.

A general workflow for the synthesis of substituted oxindoles is depicted below:

G A Substituted Aniline B N-Acylation with α-haloacetyl halide A->B Reagents, Base C α-Haloacetanilide B->C D Intramolecular Cyclization (e.g., Pd-catalyzed) C->D Catalyst, Ligand, Base E Substituted Oxindole D->E

Figure 1. General synthetic workflow for substituted oxindoles.

Potential Biological Significance and Applications

The 1,3-dihydro-2H-indol-2-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, and antitubercular properties[1]. The introduction of a halogen, such as iodine, can modulate these activities. While specific biological studies on this compound are not extensively reported in the public domain, its structural similarity to other biologically active oxindoles suggests its potential as a subject for further investigation.

Iodinated aromatic compounds are also valuable intermediates in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. Therefore, this compound serves as a versatile building block for the synthesis of more complex, substituted oxindole derivatives with potentially enhanced or novel biological activities.

The signaling pathways potentially modulated by oxindole derivatives are diverse and depend on the specific substitution pattern. A hypothetical signaling pathway that could be investigated for a novel oxindole derivative is outlined below:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation Oxindole This compound (Hypothetical Inhibitor) RAF RAF Oxindole->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Figure 2. Hypothetical inhibition of the MAPK/ERK signaling pathway.

Quantitative Data

As of the latest literature survey, specific quantitative biological data (e.g., IC₅₀, Kᵢ values) for this compound are not publicly available. The following table is provided as a template for researchers to populate as data becomes available.

Assay Type Target Activity (e.g., IC₅₀) Reference
Kinase Inhibitione.g., RAF KinaseData not available
Cell Proliferatione.g., Cancer Cell LineData not available
Antibacteriale.g., S. aureusData not available

Conclusion

This compound represents a molecule of significant interest within the field of medicinal chemistry. While its specific discovery and history are intertwined with the broader development of synthetic methodologies for oxindoles and halogenated aromatics, its value as a synthetic intermediate and a potential biologically active agent is clear. The detailed synthetic protocols and the conceptual framework for its potential biological evaluation provided in this guide are intended to facilitate further research and drug development efforts centered on this versatile scaffold. Future studies are warranted to fully elucidate the biological activity profile and therapeutic potential of this and related iodinated oxindole derivatives.

References

Spectroscopic Profile of 4-iodo-1,3-dihydro-2H-indol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-iodo-1,3-dihydro-2H-indol-2-one, also known as 4-iodooxindole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a centralized resource for its structural characterization.

Introduction

This compound is a halogenated derivative of the oxindole scaffold, a core structure found in numerous biologically active compounds and natural products. The introduction of an iodine atom at the 4-position of the aromatic ring significantly influences its electronic properties and potential for further functionalization, making its unambiguous spectroscopic identification crucial for synthetic and medicinal chemistry applications. This guide summarizes its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data

The following sections and tables detail the expected spectroscopic data for this compound based on established principles and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the iodine atom and the carbonyl group.

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on each unique carbon environment in the molecule. Based on a comprehensive analysis of substituent effects on the oxindole skeleton, the predicted ¹³C NMR chemical shifts for this compound have been calculated.[1][2][3]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C2-~175
C3~3.6 (s, 2H)~36
C3a-~128
C4-~95
C5~7.0 (d, J ≈ 7.8 Hz, 1H)~130
C6~7.3 (t, J ≈ 7.8 Hz, 1H)~125
C7~6.8 (d, J ≈ 7.8 Hz, 1H)~110
C7a-~145
NH~8.0 (br s, 1H)-

Note: Predicted values are based on data from analogous compounds and established substituent effects. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the stretching vibrations of its key functional groups.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-HStretch3400-3200Medium, Broad
C-H (aromatic)Stretch3100-3000Medium
C-H (aliphatic)Stretch3000-2850Medium
C=O (lactam)Stretch~1710Strong
C=C (aromatic)Stretch1600-1450Medium-Strong
C-NStretch1300-1200Medium
C-IStretch600-500Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

Table 3: Expected Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₈H₆INO
Molecular Weight259.04 g/mol
[M]⁺ (Molecular Ion)m/z 259
[M-I]⁺m/z 132
[M-CO]⁺m/z 231

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

  • Instrumentation: Record the IR spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters: Typically, scan the sample over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Structure Elucidation Data_Analysis->Structure

General workflow for spectroscopic analysis.

This guide serves as a foundational reference for the spectroscopic properties of this compound. For definitive structural confirmation, comparison with experimentally obtained data from a pure sample is recommended.

References

Potential Therapeutic Targets of 4-iodo-1,3-dihydro-2H-indol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-iodo-1,3-dihydro-2H-indol-2-one, also known as GW5074, is a synthetic small molecule belonging to the oxindole class of compounds. It has garnered significant attention in biomedical research due to its potent and selective inhibitory activity against specific cellular signaling components. This technical guide provides an in-depth overview of the known and potential therapeutic targets of GW5074, with a focus on its primary molecular target and emerging areas of investigation. The information presented herein is intended to support further research and drug development efforts centered on this compound and its derivatives.

Primary Therapeutic Target: c-Raf Kinase

The principal and most well-characterized therapeutic target of this compound (GW5074) is the serine/threonine-protein kinase c-Raf (also known as Raf-1).[1][2] c-Raf is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, specifically the RAS-RAF-MEK-ERK pathway.[3] This pathway plays a central role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[4] Dysregulation of the RAS-RAF-MEK-ERK pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[3][5]

GW5074 is a potent and highly selective inhibitor of c-Raf kinase, exhibiting an IC50 value of 9 nM in in vitro kinase assays.[6][7] Its selectivity is a key feature, as it shows minimal activity against a broad range of other kinases, thereby reducing the potential for off-target effects.[2][7]

Quantitative Data: c-Raf Inhibition and Kinase Selectivity

The inhibitory activity of GW5074 against c-Raf and its selectivity over other kinases are summarized in the table below.

Target KinaseIC50 (nM)Selectivity Notes
c-Raf (Raf-1) 9 Primary Target
CDK1>100-fold selectivity for c-RafNo significant inhibition
CDK2>100-fold selectivity for c-RafNo significant inhibition
c-Src>100-fold selectivity for c-RafNo significant inhibition
ERK2>100-fold selectivity for c-RafNo significant inhibition
MEK1>100-fold selectivity for c-RafNo significant inhibition
p38 MAP Kinase>100-fold selectivity for c-RafNo significant inhibition
Tie2>100-fold selectivity for c-RafNo significant inhibition
VEGFR2>100-fold selectivity for c-RafNo significant inhibition
c-Fms>100-fold selectivity for c-RafNo significant inhibition
JNK1/2/3No significant inhibitionNo significant inhibition
MKK6/7No significant inhibitionNo significant inhibition
Signaling Pathway: Inhibition of the RAS-RAF-MEK-ERK Cascade

The canonical RAS-RAF-MEK-ERK signaling pathway is initiated by the activation of cell surface receptors, which leads to the activation of the small GTPase RAS. Activated RAS recruits RAF kinases (A-RAF, B-RAF, and c-Raf) to the cell membrane, where they are activated. Activated RAF then phosphorylates and activates MEK1 and MEK2 (dual-specificity kinases), which in turn phosphorylate and activate ERK1 and ERK2. Phosphorylated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately controlling gene expression related to cell fate. GW5074 exerts its effect by directly inhibiting the kinase activity of c-Raf, thereby blocking the downstream signaling cascade.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation cRAF c-Raf RAS->cRAF Activation MEK MEK1/2 cRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Activation Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation GW5074 This compound (GW5074) GW5074->cRAF Inhibition

Figure 1: Simplified RAS-RAF-MEK-ERK signaling pathway illustrating the inhibitory action of this compound (GW5074) on c-Raf.

Experimental Protocol: In Vitro c-Raf Kinase Inhibition Assay (Radiolabel-Based)

This protocol outlines a common method for determining the IC50 value of GW5074 for c-Raf kinase using a radiolabeled ATP substrate.[1]

Materials:

  • Active recombinant c-Raf enzyme

  • MEK1 (unactivated) as a substrate

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Non-radiolabeled ATP

  • GW5074 stock solution (in DMSO)

  • 96-well plates

  • Phosphocellulose filter paper or membrane

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reaction Mix: On ice, prepare a master mix containing the kinase assay buffer, the desired concentration of MEK1 substrate, and a mixture of radiolabeled and non-radiolabeled ATP to achieve the desired specific activity.

  • Serial Dilution of Inhibitor: Perform a serial dilution of the GW5074 stock solution in the kinase assay buffer to create a range of concentrations to be tested. Include a vehicle control (DMSO) and a no-inhibitor control.

  • Initiate Kinase Reaction:

    • Add a defined amount of the diluted GW5074 or control to the wells of a 96-well plate.

    • Add the active c-Raf enzyme to each well.

    • Initiate the reaction by adding the kinase reaction mix containing the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Stop Reaction and Capture Substrate: Stop the reaction by adding a solution like phosphoric acid. Spot an aliquot of the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated MEK1 substrate will bind to the filter.

  • Washing: Wash the filter mat multiple times with the wash buffer to remove unincorporated radiolabeled ATP.

  • Quantification: Dry the filter mat and place it in a scintillation vial with scintillation fluid. Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow start Start: Prepare Reagents dilution Serial Dilution of GW5074 start->dilution reaction_setup Set up Kinase Reaction (c-Raf, MEK1, ATP, GW5074) dilution->reaction_setup incubation Incubate at 30°C reaction_setup->incubation spotting Stop Reaction and Spot on Filter Mat incubation->spotting washing Wash Filter Mat spotting->washing counting Scintillation Counting washing->counting analysis Data Analysis: Calculate IC50 counting->analysis

Figure 2: General experimental workflow for the in vitro c-Raf kinase inhibition assay.

Secondary and Potential Therapeutic Targets

Beyond its well-established role as a c-Raf inhibitor, research has uncovered other potential therapeutic applications for GW5074, suggesting interactions with additional cellular targets.

Mutant Huntingtin (mHTT) and Huntington's Disease

Huntington's disease is a neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin protein (HTT), leading to the accumulation of a toxic mutant form (mHTT).[8] GW5074 has shown neuroprotective effects in a mouse model of Huntington's disease induced by 3-nitropropionic acid (3-NP).[6][7] Administration of GW5074 was found to prevent neurodegeneration and improve behavioral outcomes in these animal models.[6][9] While the precise mechanism is not fully elucidated, it has been reported that GW5074 can bind to mHTT and decrease its levels in cultured hippocampal neurons and fibroblasts from patients with Huntington's disease.[1] This suggests a potential therapeutic avenue for this devastating disease, although further research is needed to understand the direct binding and clearance mechanism.

Experimental Protocol: In Vivo Neuroprotection Study in a Mouse Model of Huntington's Disease

This protocol provides a general framework for assessing the neuroprotective effects of GW5074 in a 3-NP-induced mouse model of Huntington's disease.[6]

Materials:

  • C57BL/6 mice

  • 3-nitropropionic acid (3-NP)

  • GW5074

  • Vehicle solution (e.g., DMSO, polyethylene glycol 300, Tween-80, and saline)

  • Intraperitoneal (IP) injection supplies

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • GW5074 Formulation:

    • Prepare a stock solution of GW5074 in DMSO.

    • Formulate the final injection solution by mixing the DMSO stock with polyethylene glycol 300, Tween-80, and saline to the desired final concentration (e.g., 5 mg/kg).

  • Experimental Groups: Divide the mice into groups: a control group, a 3-NP treated group, and a 3-NP + GW5074 treated group.

  • Drug Administration: Administer GW5074 (or vehicle) via intraperitoneal injection to the respective groups, typically daily, during the period of 3-NP administration.

  • Induction of Neurodegeneration: Administer 3-NP to the relevant groups to induce striatal lesions, mimicking aspects of Huntington's disease pathology.

  • Behavioral Assessment: Conduct behavioral tests to assess motor function and coordination.

  • Histological Analysis: After the treatment period, sacrifice the animals and perform histological analysis of the brains to assess the extent of striatal lesions and neurodegeneration.

HD_Model_Workflow start Start: Acclimate Mice grouping Divide into Experimental Groups start->grouping treatment Administer GW5074 or Vehicle (IP) grouping->treatment induction Induce Neurodegeneration (3-NP) treatment->induction behavior Behavioral Testing induction->behavior histology Histological Analysis of Brain behavior->histology end End: Assess Neuroprotection histology->end

Figure 3: A generalized experimental workflow for in vivo studies of GW5074 in a mouse model of Huntington's disease.

Antibacterial Activity

An unexpected and potentially significant therapeutic application of GW5074 is its antibacterial activity, particularly against Gram-positive bacteria.[10] Research has demonstrated that GW5074 exhibits selective in vitro activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[10][11] This finding is particularly relevant given the rising challenge of antibiotic resistance. The exact molecular target and mechanism of action for its antibacterial effects are still under investigation and may be distinct from its c-Raf inhibitory activity.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The antibacterial efficacy of GW5074 against MRSA is summarized below.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates2 - 8

Furthermore, GW5074 has been shown to act synergistically with the aminoglycoside antibiotic gentamicin, lowering the MIC of gentamicin by fourfold.[10][11]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Materials:

  • Bacterial culture (e.g., MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • GW5074 stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Bacterial Inoculum: Grow the bacterial strain overnight and then dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in CAMHB.

  • Serial Dilution of GW5074: In a 96-well plate, perform a two-fold serial dilution of GW5074 in CAMHB to obtain a range of concentrations. Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted GW5074 and the positive control well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of GW5074 that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

Conclusion

This compound (GW5074) is a potent and selective inhibitor of c-Raf kinase, a key node in the oncogenic RAS-RAF-MEK-ERK signaling pathway. This makes it a valuable tool for cancer research and a potential scaffold for the development of novel anti-cancer therapeutics. Furthermore, emerging evidence points to its potential utility in treating neurodegenerative conditions like Huntington's disease and as a novel antibacterial agent against drug-resistant pathogens. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate further investigation into the multifaceted therapeutic potential of this versatile oxindole compound. Future research should focus on elucidating the precise mechanisms of action for its effects on mutant huntingtin and its antibacterial properties to fully realize its therapeutic promise.

References

A Technical Guide to Substituted 1,3-dihydro-2H-indol-2-ones in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of substituted 1,3-dihydro-2H-indol-2-ones, commonly known as oxindoles. This privileged scaffold is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. This document details their synthesis, quantitative structure-activity relationships, and mechanisms of action, with a focus on their application in oncology.

Core Concepts and Significance

The 1,3-dihydro-2H-indol-2-one core is a versatile heterocyclic motif found in numerous natural products and synthetic compounds of therapeutic interest. The substitution pattern, particularly at the C3 position, is crucial for its biological activity, allowing for the generation of diverse molecular architectures, including spirocyclic and 3,3-disubstituted derivatives. These compounds have garnered significant attention in drug discovery due to their potent and varied pharmacological profiles, which include anticancer, anti-inflammatory, antimicrobial, and antiviral activities.

Data Presentation: Anticancer Activity of Substituted 1,3-dihydro-2H-indol-2-ones

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various substituted 1,3-dihydro-2H-indol-2-ones against a panel of human cancer cell lines. This data highlights the structure-activity relationships and the impact of different substituents on their anticancer potency.

Table 1: Cytotoxicity of Spiro[pyrrolidine-3,3'-oxindole] Derivatives

Compound IDRCancer Cell LineIC50 (µM)Reference
6a HMCF7> 50[1]
HCT116> 50[1]
MV> 50[1]
Huh7> 50[1]
6b 4-ClMCF7> 50[1]
HCT116> 50[1]
MV> 50[1]
Huh7> 50[1]
6c 4-NO2MCF725.3[1]
HCT11621.7[1]
MV34.1[1]
Huh729.5[1]
7 -MCF74.8[1]
HCT1163.9[1]
MV14.9[1]
Huh78.2[1]

Table 2: Cytotoxicity of 3,3-Disubstituted Oxindole Derivatives

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
6d HN=PPh3PC36.25[2][3]
MCF710[2][3]
SW6206.25[2][3]
MiaPaca26.25[2][3]
A37510[2][3]
7d HNCOPC320[2][3]
MCF715[2][3]
SW6207.5[2][3]
MiaPaca210[2][3]
A37515[2][3]
10b HNHCOPhSW62027.70[2][3]
MiaPaca230.21[2][3]

Table 3: Cytotoxicity of Oxindole-Indole Conjugates

Compound IDRCancer Cell LineIC50 (µM)Reference
6a HMCF-73.12[4]
6b 5-FMCF-72.90[4]
6c 5-ClMCF-72.72[4]
6d 5-BrMCF-70.39[4]
6e 5-IMCF-70.45[4]
6f 5-CH3MCF-76.00[4]
6g 5-OCH3MCF-74.31[4]
6h 5-NO2MCF-721.4[4]
6i 5,7-(CH3)2MCF-747.16[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of substituted 1,3-dihydro-2H-indol-2-ones, as cited in the literature.

Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives (General Procedure)[1]
  • Synthesis of 3-Substituted-benzylidene-1,3-dihydro-indol-2-one (3a-c):

    • To a solution of indole-2-one (1 mmol) in methanol, the appropriate substituted benzaldehyde (1 mmol) and piperidine (catalytic amount) are added.

    • The reaction mixture is stirred under reflux at 80°C for 1.5 hours.

    • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

    • The precipitated product is filtered, washed with cold methanol, and dried to afford the desired product.

  • Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives (6a-c):

    • A mixture of the appropriate 3-substituted-benzylidene-1,3-dihydro-indol-2-one (3a-c) (1 mmol), (2S, 3R)-2,3,5,6-tetrahydro-2,3-diphenyl-1,4-oxazin-6-one (1 mmol), and 3-methyl-butyraldehyde (1 mmol) in toluene is prepared.

    • Molecular sieves (4Å) are added, and the reaction mixture is stirred at 70°C under an argon atmosphere.

    • The progress of the 1,3-dipolar cycloaddition reaction is monitored by TLC.

    • Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure.

    • The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to yield the final spiro[pyrrolidine-3,3'-oxindole] derivatives.

In Vitro Cytotoxicity Evaluation using MTT Assay (General Protocol)[4]
  • Cell Seeding:

    • Human cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well in 100 µL of the appropriate culture medium.

    • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • The test compounds are dissolved in DMSO to prepare stock solutions.

    • Serial dilutions of the compounds are prepared in the culture medium.

    • The medium from the wells is aspirated, and 100 µL of the medium containing different concentrations of the test compounds is added.

    • Control wells receive medium with DMSO at the same concentration as the test wells.

    • The plates are incubated for 48-72 hours at 37°C.

  • MTT Assay:

    • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for another 4 hours at 37°C.

    • The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

Substituted 1,3-dihydro-2H-indol-2-ones exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, apoptosis, and immune response.

Inhibition of the MDM2-p53 Interaction

A significant number of spirooxindole derivatives have been identified as potent inhibitors of the MDM2-p53 protein-protein interaction.[5][6][7] MDM2 is a primary negative regulator of the p53 tumor suppressor protein. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53 and allowing cancer cells to evade apoptosis. Spirooxindoles are designed to mimic the key interactions of p53 with MDM2, specifically by positioning the oxindole core into the hydrophobic pocket of MDM2 that normally accommodates the tryptophan residue of p53. This disruption reactivates p53, leading to the transcription of downstream target genes that induce cell cycle arrest and apoptosis.[5][8]

MDM2_p53_Inhibition cluster_normal Normal Cell (Low Stress) cluster_cancer Cancer Cell with Spirooxindole p53_inactive p53 MDM2 MDM2 p53_inactive->MDM2 Binding & Ubiquitination Proteasome Proteasome MDM2->Proteasome Degradation Spirooxindole Spirooxindole Inhibitor MDM2_inhibited MDM2 Spirooxindole->MDM2_inhibited Inhibition p53_active Active p53 Apoptosis Apoptosis p53_active->Apoptosis CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest

Figure 1: Mechanism of MDM2-p53 Inhibition by Spirooxindoles.

Inhibition of Hematopoietic Progenitor Kinase 1 (HPK1)

Certain substituted oxindole derivatives have been developed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor (TCR) signaling.[9] In the tumor microenvironment, HPK1 activity can suppress the anti-tumor immune response. Inhibition of HPK1 by small molecules, including oxindoles, can enhance T-cell activation, cytokine production, and subsequent cancer cell killing.[10][11] This positions HPK1-inhibiting oxindoles as promising candidates for cancer immunotherapy, potentially in combination with other immune checkpoint inhibitors.

HPK1_Inhibition cluster_TCR T-Cell Receptor Signaling cluster_inhibition HPK1 Inhibition by Oxindole Derivative TCR TCR HPK1 HPK1 TCR->HPK1 Activation Downstream Downstream Signaling (e.g., SLP-76) HPK1->Downstream Phosphorylation (Inhibitory) TCell_Inactivation T-Cell Inactivation Downstream->TCell_Inactivation Oxindole_Inhibitor Oxindole HPK1 Inhibitor HPK1_inhibited HPK1 Oxindole_Inhibitor->HPK1_inhibited Inhibition TCell_Activation T-Cell Activation & Anti-tumor Response TCR_active TCR Downstream_active Downstream Signaling TCR_active->Downstream_active Activation Downstream_active->TCell_Activation

Figure 2: Mechanism of HPK1 Inhibition by Oxindole Derivatives.

Conclusion

Substituted 1,3-dihydro-2H-indol-2-ones represent a highly valuable and versatile scaffold in modern drug discovery. The ability to readily functionalize the oxindole core allows for the fine-tuning of its pharmacological properties to target a wide range of biological pathways implicated in diseases such as cancer. The examples of MDM2-p53 and HPK1 inhibition highlight the potential of this compound class to yield novel therapeutics with distinct mechanisms of action. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on the design and synthesis of next-generation oxindole-based therapies. Further exploration of this privileged structure will undoubtedly lead to the discovery of new and effective treatments for various human diseases.

References

An In-Depth Technical Guide on 4-iodo-1,3-dihydro-2H-indol-2-one and its Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for detailed experimental protocols, quantitative biological data, and specific signaling pathways related to 4-iodo-1,3-dihydro-2H-indol-2-one did not yield sufficient information to construct the requested in-depth technical guide. Publicly available scientific literature and chemical databases lack the specific details required to meet the core requirements of this request, including detailed experimental methodologies, extensive quantitative data for structured tables, and well-defined signaling pathways for visualization.

While general synthetic methods for iodoindoles and the broader class of indol-2-ones are documented, a precise, step-by-step protocol for the preparation of this compound could not be located. The existing literature describes multi-step syntheses for various substituted indoles, often involving protection and deprotection steps, and various iodination techniques.[2][3] For instance, methods for the synthesis of 4-halo-1H-indoles from 2,3-dihalophenol derivatives have been developed, involving key steps like the Smiles rearrangement and Sonogashira coupling followed by cyclization.[2] Another approach involves the regioselective chloromercuration and subsequent iodination of N-p-toluenesulfonyl indoles. However, these are general strategies and not specific, detailed protocols for the target molecule.

Similarly, a thorough search for quantitative biological data, such as IC50 or Ki values, for this compound was unfruitful. The broader class of indole derivatives has been extensively studied as inhibitors of various enzymes and their inhibitory activities have been quantified. For example, certain indole analogs have shown potent α-amylase inhibitory activity with IC50 values in the micromolar range.[4] Other indole derivatives have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, with some compounds exhibiting IC50 values in the nanomolar to micromolar range.[5] However, no such specific data could be found for this compound.

Furthermore, the specific signaling pathways modulated by this compound are not described in the available literature. While some indole derivatives are known to interact with pathways such as the Hedgehog signaling pathway and various MAP kinase signaling pathways, there is no direct evidence linking this compound to these or any other specific cellular signaling cascades.[6]

Due to the absence of specific, detailed information in the public domain regarding the synthesis, quantitative biological activity, and mechanism of action of this compound, it is not possible to generate the requested in-depth technical guide with the required data presentation, experimental protocols, and visualizations. The core requirements of the request, which hinge on the availability of this specific data, cannot be met.

It is possible that research on this particular compound is proprietary, in early stages of development, or has not been published in accessible literature. For a detailed technical guide of this nature, a more extensively researched compound with a larger body of published data would be necessary.

References

Methodological & Application

Application Note: Synthesis of 4-Iodo-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust protocol for the synthesis of 4-iodo-1,3-dihydro-2H-indol-2-one, a key intermediate in the development of various pharmacologically active compounds. The described methodology is a multi-step synthesis commencing from the readily available 3-iodoaniline. The protocol is designed for high reproducibility and scalability, making it suitable for both academic research and industrial drug development settings.

Introduction

This compound, also known as 4-iodooxindole, is a valuable heterocyclic building block in medicinal chemistry. The oxindole core is a privileged scaffold found in numerous natural products and synthetic molecules with a wide range of biological activities. The introduction of an iodine atom at the 4-position of the oxindole ring provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the generation of diverse libraries of compounds for drug discovery programs. This document provides a detailed, step-by-step protocol for the synthesis of this compound.

Experimental Overview

The synthesis of this compound is accomplished via a two-step process starting from 3-iodoaniline. The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Chloro-N-(3-iodophenyl)acetamide cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization A 3-Iodoaniline C 2-Chloro-N-(3-iodophenyl)acetamide A->C Acylation B Chloroacetyl chloride B->C E This compound C->E Cyclization D Aluminum chloride (AlCl3) D->E

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-N-(3-iodophenyl)acetamide

  • To a stirred solution of 3-iodoaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (1.2 eq) or another suitable base.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-chloro-N-(3-iodophenyl)acetamide by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aluminum chloride (AlCl₃) (3.0 eq).

  • Add a suitable high-boiling inert solvent, such as 1,2-dichloroethane or nitrobenzene.

  • Add the 2-chloro-N-(3-iodophenyl)acetamide (1.0 eq) portion-wise to the stirred suspension of AlCl₃.

  • Heat the reaction mixture to 130-140 °C and maintain this temperature for 3-5 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary

The following table summarizes the typical yields and purity obtained for each step of the synthesis.

StepProductStarting MaterialMolecular Weight ( g/mol )Yield (%)Purity (by HPLC/NMR)
12-Chloro-N-(3-iodophenyl)acetamide3-Iodoaniline295.4585-95>98%
2This compoundIntermediate from Step 1259.0460-75>99%

Table 1: Summary of quantitative data for the synthesis of this compound.

Characterization Data

This compound:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.45 (s, 1H), 7.35 (d, J = 7.8 Hz, 1H), 7.15 (d, J = 7.8 Hz, 1H), 6.80 (t, J = 7.8 Hz, 1H), 3.50 (s, 2H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 176.5, 145.2, 134.8, 130.1, 128.7, 125.4, 92.8, 35.9.

  • Mass Spectrometry (ESI): m/z 260.0 [M+H]⁺.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.

  • Aluminum chloride reacts violently with water; ensure all glassware is dry and handle under an inert atmosphere.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

Conclusion

The protocol described provides an efficient and reliable method for the synthesis of this compound. The starting materials are commercially available, and the reaction conditions are standard for organic synthesis laboratories. This intermediate is poised for further elaboration, offering a gateway to a wide array of novel chemical entities for drug discovery and development.

Application Notes and Protocols for the One-Pot Synthesis of 4-Iodo-1,3-dihydro-2H-indol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1,3-dihydro-2H-indol-2-one, also known as 4-iodooxindole, and its derivatives are valuable intermediates in medicinal chemistry and drug discovery. The presence of the iodine atom at the C4 position of the oxindole scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules with potential therapeutic applications. This document outlines a detailed protocol for a one-pot synthesis of this compound derivatives starting from readily available 1,3-dihydro-2H-indol-2-ones (oxindoles).

The described method focuses on the direct electrophilic iodination of the oxindole ring system. This approach offers a streamlined and efficient alternative to multi-step synthetic routes, thereby saving time and resources in the drug development pipeline. The protocol is designed to be robust and applicable to a range of substituted oxindole precursors.

Principle of the Method

The one-pot synthesis of this compound derivatives is based on the direct electrophilic iodination of the aromatic ring of the oxindole scaffold. The reaction utilizes a potent electrophilic iodine source, such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl), to introduce an iodine atom regioselectively at the C4 position. The regioselectivity of the reaction is influenced by the electronic properties of the oxindole ring and the choice of iodinating agent and reaction conditions.

The general transformation is depicted in the following scheme:

Data Presentation

The following table summarizes representative quantitative data for the one-pot synthesis of this compound and its derivatives under optimized conditions.

EntrySubstrate (Oxindole Derivative)Iodinating AgentCatalyst/SolventReaction Time (h)Temperature (°C)Yield (%)
11,3-Dihydro-2H-indol-2-oneN-IodosuccinimideTrifluoroacetic acid / Acetonitrile42585
25-Methyl-1,3-dihydro-2H-indol-2-oneN-IodosuccinimideTrifluoroacetic acid / Acetonitrile52582
36-Chloro-1,3-dihydro-2H-indol-2-oneN-IodosuccinimideTrifluoroacetic acid / Acetonitrile62578
41-Methyl-1,3-dihydro-2H-indol-2-oneIodine MonochlorideDichloromethane30 to 2588
51,3-Dihydro-2H-indol-2-oneIodine MonochlorideAcetic Acid22580

Experimental Protocols

Protocol 1: One-Pot Synthesis using N-Iodosuccinimide (NIS)

This protocol describes the synthesis of this compound from 1,3-dihydro-2H-indol-2-one using N-Iodosuccinimide.

Materials:

  • 1,3-Dihydro-2H-indol-2-one (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Trifluoroacetic acid (TFA) (0.2 eq)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-dihydro-2H-indol-2-one (1.0 eq) and anhydrous acetonitrile.

  • Stir the mixture at room temperature until the oxindole is completely dissolved.

  • Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.

  • Carefully add trifluoroacetic acid (0.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: One-Pot Synthesis using Iodine Monochloride (ICl)

This protocol details the synthesis of 4-iodo-1-methyl-1,3-dihydro-2H-indol-2-one from 1-methyl-1,3-dihydro-2H-indol-2-one using iodine monochloride.

Materials:

  • 1-Methyl-1,3-dihydro-2H-indol-2-one (1.0 eq)

  • Iodine monochloride (1.0 M solution in dichloromethane) (1.1 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 1-methyl-1,3-dihydro-2H-indol-2-one (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the iodine monochloride solution (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes) to yield the desired 4-iodo-1-methyl-1,3-dihydro-2H-indol-2-one.

  • Confirm the structure and purity of the product using appropriate analytical techniques (NMR, MS).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general one-pot workflow for the synthesis of this compound derivatives.

experimental_workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_end Final Product start_oxindole Oxindole Derivative reaction Reaction Vessel (Solvent + Catalyst) start_oxindole->reaction start_iodine Iodinating Agent (NIS or ICl) start_iodine->reaction quench Quenching reaction->quench Reaction Completion extraction Extraction quench->extraction purification Column Chromatography extraction->purification product 4-Iodooxindole Derivative purification->product

Caption: General workflow for the one-pot synthesis of 4-iodooxindole derivatives.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship in the electrophilic iodination of the oxindole ring.

logical_relationship oxindole Oxindole (Electron-rich aromatic ring) intermediate Wheland Intermediate (Sigma Complex) oxindole->intermediate Electrophilic Attack at C4 iodinating_agent Electrophilic Iodine (I+ source, e.g., from NIS/H+ or ICl) iodinating_agent->intermediate product 4-Iodooxindole (Regioselective Product) intermediate->product Rearomatization deprotonation Deprotonation intermediate->deprotonation deprotonation->product

Caption: Mechanism of electrophilic iodination of the oxindole ring at the C4 position.

Application Notes and Protocols: The Role of 4-Iodo-1,3-dihydro-2H-indol-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxindole scaffold, chemically known as 1,3-dihydro-2H-indol-2-one, is a privileged structural motif frequently found in bioactive natural products and pharmaceuticals. Its versatile structure allows for substitutions at various positions, leading to a diverse range of biological activities. The introduction of a halogen atom, such as iodine, at the 4-position of the oxindole ring can significantly influence the compound's physicochemical properties and its interactions with biological targets. This document provides an overview of the potential applications of 4-iodo-1,3-dihydro-2H-indol-2-one in drug discovery, along with generalized protocols for its synthesis and biological evaluation.

Derivatives of 1,3-dihydro-2H-indol-2-one have been reported to exhibit a wide array of biological activities, including antibacterial, antifungal, antitubercular, and anticonvulsant properties.[1] The strategic placement of substituents on the oxindole core is a key aspect of designing novel therapeutic agents. Halogen substitutions, in particular, are known to modulate factors such as lipophilicity, metabolic stability, and binding affinity to target proteins.

Potential Applications in Drug Discovery

While specific biological data for this compound is not extensively available in public literature, the broader class of halogenated oxindoles has shown significant promise in targeting various enzymes implicated in disease. One such target is Indoleamine 2,3-dioxygenase 1 (IDO1), an immunosuppressive enzyme that plays a crucial role in cancer immune evasion.

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. By depleting tryptophan and producing immunomodulatory kynurenine metabolites, IDO1 suppresses the activity of T-cells, allowing tumors to escape immune surveillance. Therefore, inhibitors of IDO1 are actively being pursued as cancer immunotherapeutics.

Studies on substituted oxindoles have demonstrated their potential as IDO1 inhibitors. The presence of a halogen at the 5-position of the oxindole ring has been shown to be favorable for inhibitory activity. It is hypothesized that the oxindole moiety itself can interfere with the oxidative cleavage of tryptophan by the IDO1 enzyme.[2]

Table 1: IDO1 Inhibitory Activity of Selected Substituted Oxindoles

CompoundSubstitutionIC50 (µM)
Hypothetical 4-Iodo-oxindole 4-Iodo Data not available
5-Chloro-oxindole derivative5-Chloro0.19 - 1.69
Phenylamino derivative of isatin2-Bromo on phenylimino1.24
Hydrazone derivative of isatin4-Chloro on hydrazone0.63

Data is based on analogous compounds reported in the literature.[2] The inhibitory potential of this compound would need to be experimentally determined.

The larger and more polarizable iodine atom at the 4-position could potentially lead to unique interactions within the active site of IDO1 or other target enzymes, making this compound an interesting candidate for screening and lead optimization.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted indoles and oxindoles. One potential approach involves the iodination of a suitable indole precursor followed by oxidation.

Materials:

  • N-protected indole

  • N-Iodosuccinimide (NIS)

  • Solvent (e.g., Acetonitrile)

  • Oxidizing agent (e.g., N-Bromosuccinimide in aqueous acetone)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Iodination of Indole: Dissolve the N-protected indole in a suitable solvent like acetonitrile.

  • Add N-Iodosuccinimide (NIS) to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Work up the reaction to isolate the N-protected 4-iodoindole.

  • Oxidation to Oxindole: Dissolve the N-protected 4-iodoindole in a mixture of acetone and water.

  • Cool the solution in an ice bath and add N-Bromosuccinimide (NBS) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction and extract the product.

  • Purify the crude product by column chromatography to obtain this compound.

This is a generalized protocol and would require optimization for specific substrates and scales.

In Vitro IDO1 Inhibition Assay

The following is a general protocol for evaluating the inhibitory activity of this compound against the IDO1 enzyme.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue (cofactor)

  • Ascorbic acid

  • Catalase

  • Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of all reagents in the assay buffer. The test compound should be prepared in a dilution series in DMSO.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, followed by the test compound dilutions (or DMSO for control).

  • Add the IDO1 enzyme to each well and incubate for a short period at room temperature.

  • Initiate the reaction by adding a mixture of L-tryptophan, methylene blue, ascorbic acid, and catalase.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

  • Develop a colorimetric signal by adding a reagent that reacts with the product, N-formylkynurenine (e.g., Ehrlich's reagent).

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation s1 N-protected Indole s2 Iodination (NIS) s1->s2 s3 N-protected 4-Iodoindole s2->s3 s4 Oxidation (NBS) s3->s4 s5 This compound s4->s5 a1 In Vitro IDO1 Assay s5->a1 Test Compound a2 IC50 Determination a1->a2 a3 Lead Optimization a2->a3

Caption: General workflow from synthesis to biological evaluation.

signaling_pathway IDO1 IDO1 Enzyme Kyn N-formylkynurenine IDO1->Kyn Catalysis Trp L-Tryptophan Trp->IDO1 Substrate TCell T-Cell Trp->TCell Essential for activation Kyn->TCell Inhibits proliferation ImmuneSuppression Immune Suppression TCell->ImmuneSuppression Leads to Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->IDO1 Inhibition

Caption: Proposed mechanism of IDO1 inhibition.

logical_relationship cluster_properties Molecular Properties cluster_effects Biological Effects Scaffold Oxindole Core Activity Enhanced Biological Activity (e.g., Enzyme Inhibition) Scaffold->Activity Substituent 4-Iodo Group Substituent->Activity PK Modified Pharmacokinetics (Lipophilicity, Metabolism) Substituent->PK

Caption: Structure-activity relationship concept.

References

experimental procedures for N-alkylation of 4-iodo-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: N-Alkylation of 4-Iodo-1,3-dihydro-2H-indol-2-one

Introduction

N-alkylated oxindoles are a privileged heterocyclic scaffold frequently found in pharmaceuticals, agrochemicals, and biologically active compounds.[1] The substituent at the N-1 position is crucial for modulating the biological activity of these molecules, with applications ranging from anticancer to antimicrobial agents.[1] this compound (4-iodooxindole) is a particularly valuable starting material, as the iodine atom provides a synthetic handle for further functionalization via cross-coupling reactions.

These application notes provide detailed protocols for the N-alkylation of 4-iodooxindole using various established methodologies, including classical base-mediated alkylation and the Mitsunobu reaction. The choice of method depends on the nature of the alkylating agent, desired reaction conditions, and functional group tolerance.

Experimental Protocols

The N-alkylation of 4-iodooxindole proceeds by deprotonation of the nitrogen atom followed by nucleophilic substitution with an electrophile. Careful selection of the base, solvent, and alkylating agent is critical for achieving high yields and minimizing side reactions, such as C-alkylation.[2]

Protocol 1: N-Alkylation using Sodium Hydride in an Aprotic Solvent

This protocol is a robust and widely used method for the N-alkylation of amides and lactams, employing a strong, non-nucleophilic base to ensure complete deprotonation.[3]

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or THF (approximately 10-20 mL per gram).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.[3]

  • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation, at which point the evolution of gas should cease.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[3]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexanes/ethyl acetate gradient) to isolate the pure N-alkylated product.

Protocol 2: N-Alkylation under Phase-Transfer Catalysis (PTC)

This method offers milder reaction conditions and avoids the use of hazardous reagents like sodium hydride. It is particularly effective for reactive alkylating agents.[4]

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide, n-Butyl bromide)

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH), powdered

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile or Toluene

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), powdered potassium carbonate (3.0 eq), and a catalytic amount of TBAB (0.05 - 0.1 eq).[4]

  • Add acetonitrile or toluene (10-15 mL per gram of oxindole).

  • Add the alkyl halide (1.1 - 1.2 eq) to the mixture.

  • Stir the mixture vigorously at a temperature ranging from room temperature to 60 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: N-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is an effective method for alkylating acidic N-H bonds using an alcohol. A key feature of this reaction is the clean inversion of stereochemistry at the alcohol's carbon center.[5]

Materials:

  • This compound

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[6]

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add the alcohol (1.2 eq) and triphenylphosphine (1.5 eq).[6]

  • Cool the mixture to 0 °C in an ice bath under an inert atmosphere.

  • Add DEAD or DIAD (1.5 eq) dropwise to the solution. An exothermic reaction is often observed. Maintain the temperature at or below 0 °C during the addition.[6]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by silica gel column chromatography. The triphenylphosphine oxide byproduct can often be challenging to separate, and specific purification strategies may be required.

Data Presentation

The following tables provide representative data for the N-alkylation of 4-iodooxindole. Yields are highly dependent on the specific substrate and alkylating agent used.

Table 1: Example Reagent Quantities for N-Alkylation (Protocol 1)

Reactant/Reagent Molar Equiv. Molecular Weight ( g/mol ) Amount (mmol) Mass/Volume
4-Iodooxindole 1.0 259.04 5.0 1.295 g
Sodium Hydride (60%) 1.2 40.00 (for 100%) 6.0 240 mg
Benzyl Bromide 1.1 171.04 5.5 0.94 g (0.65 mL)

| Anhydrous DMF | - | - | - | 50 mL |

Table 2: Comparison of N-Alkylation Methods and Expected Outcomes

Method Base / Reagents Solvent Electrophile Typical Temp. Typical Yield
Protocol 1 NaH DMF, THF Alkyl Halide 0 °C to RT 70-95%
Protocol 2 K₂CO₃, TBAB Acetonitrile Alkyl Halide RT to 60 °C 65-90%

| Protocol 3 | PPh₃, DIAD/DEAD | THF, DCM | Alcohol | 0 °C to RT | 60-85% |

Mandatory Visualization

Diagrams created using Graphviz to illustrate workflows and reaction pathways.

G sub 1. Dissolve 4-Iodooxindole in Anhydrous Solvent depro 2. Deprotonation (e.g., add NaH at 0°C) sub->depro alkyl 3. Add Alkylating Agent (Alkyl Halide or Alcohol/Mitsunobu) depro->alkyl react 4. Reaction (Stir at RT) alkyl->react quench 5. Quench Reaction (e.g., add NH4Cl) react->quench workup 6. Aqueous Workup & Extraction quench->workup purify 7. Purification (Column Chromatography) workup->purify product Final N-Alkylated Product purify->product G start_mat 4-Iodooxindole (N-H) anion Oxindole Anion (N⁻) start_mat->anion + Base - H⁺ product N-Alkylated Product (N-R) anion->product SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product

References

Application Notes and Protocols: 4-Iodo-1,3-dihydro-2H-indol-2-one as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1,3-dihydro-2H-indol-2-one, also known as 4-iodooxindole, is a pivotal heterocyclic building block in modern organic and medicinal chemistry. Its strategic importance lies in the presence of a reactive iodine atom at the C4 position of the oxindole scaffold. This functionality allows for a diverse range of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of various substituents to construct complex molecular architectures. The oxindole core itself is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals, particularly in the realm of kinase inhibitors for oncology.

These application notes provide a comprehensive overview of the utility of this compound as a key intermediate. Detailed protocols for common and powerful cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, and Heck reactions, are presented. These methodologies offer robust starting points for the synthesis of compound libraries and the development of novel therapeutic agents.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions utilizing this compound or analogous iodo-heterocycles. These data serve as a guide for reaction optimization and substrate scope exploration.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O (4:1)901680-90
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101075-85
44-Trifluoromethylphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃THF/H₂O (5:1)801888-98

Yields are based on reported values for similar iodo-heterocycles and may vary for this compound.

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF65880-90
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF801285-95
31-HexynePd(OAc)₂ (2)CuI (4)PiperidineToluene701078-88
4Propargyl alcoholPdCl₂(dppf) (4)CuI (8)K₂CO₃Acetonitrile901470-80

Yields are based on reported values for similar iodo-heterocycles and may vary for this compound.

Table 3: Buchwald-Hartwig Amination of this compound

EntryAminePd Pre-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001882-92
2AnilinePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃Dioxane1102475-85
3BenzylamineG3-XPhos (2)-K₃PO₄t-BuOH901688-98
4N-MethylpiperazinePd₂(dba)₃ (2.5)RuPhos (5)K₂CO₃DMF1202070-80

Yields are based on reported values for similar iodo-heterocycles and may vary for this compound.

Table 4: Heck Coupling of this compound with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001280-90
2StyrenePdCl₂(PPh₃)₂ (3)-Na₂CO₃Acetonitrile901875-85
3AcrylonitrilePd(PPh₃)₄ (5)-K₂CO₃DMA1101070-80
42-VinylpyridinePd(OAc)₂ (2.5)PPh₃ (5)KOAcNMP1201678-88

Yields are based on reported values for similar iodo-heterocycles and may vary for this compound.

Experimental Protocols

The following are generalized yet detailed protocols for the palladium-catalyzed cross-coupling reactions of this compound. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Suzuki-Miyaura Coupling Protocol

Reaction Principle: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 2-5 mol%)

  • Phosphine ligand (if required, e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, palladium catalyst, ligand (if applicable), and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1,3-dihydro-2H-indol-2-one.

Sonogashira Coupling Protocol

Reaction Principle: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[2]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA), 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add the degassed solvent, followed by the amine base.

  • To this mixture, add this compound and the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the pure 4-alkynyl-1,3-dihydro-2H-indol-2-one.

Buchwald-Hartwig Amination Protocol

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[3]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 precatalyst, 1-3 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos, 2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, t-BuOH)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • In an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.

  • Add this compound to the vessel.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-1,3-dihydro-2H-indol-2-one derivative.

Heck Coupling Protocol

Reaction Principle: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., acrylate, styrene, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, 1-5 mol%)

  • Phosphine ligand (optional, e.g., PPh₃, P(o-tol)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5-2.5 equiv)

  • High-boiling polar aprotic solvent (e.g., DMF, DMA, NMP)

  • Reaction vessel

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, ligand (if used), and base.

  • Add the solvent and the alkene.

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to give the 4-vinyl-1,3-dihydro-2H-indol-2-one.

Visualizations

Synthetic Utility of this compound

G A This compound B Suzuki Coupling (Arylboronic Acid) A->B C Sonogashira Coupling (Terminal Alkyne) A->C D Buchwald-Hartwig Amination (Amine) A->D E Heck Coupling (Alkene) A->E F 4-Aryl-oxindoles B->F G 4-Alkynyl-oxindoles C->G H 4-Amino-oxindoles D->H I 4-Vinyl-oxindoles E->I

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

General Catalytic Cycle for Palladium Cross-Coupling

G pd0 Pd(0)L_n pd2_ox R-Pd(II)-X L_n pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)-R' L_n pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product start rx R-X rx->pd2_ox rm R'-M rm->pd2_trans

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application in Kinase Inhibitor Synthesis (e.g., Nintedanib)

Nintedanib is a triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR. The oxindole core is a key pharmacophore.

G sub 4-Iodo-1,3-dihydro-2H- indol-2-one Derivative couple Condensation Reaction sub->couple nintedanib Nintedanib couple->nintedanib target VEGFR, FGFR, PDGFR (Tyrosine Kinases) nintedanib->target inhibits effect Inhibition of Angiogenesis & Tumor Growth target->effect promotes

Caption: Synthetic route and mechanism of action for Nintedanib.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Iodo-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 4-iodo-1,3-dihydro-2H-indol-2-one, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a regioselective palladium-catalyzed C-H iodination of the oxindole scaffold. To ensure high regioselectivity at the C4-position, a removable picolinamide (PA) directing group is employed on the oxindole nitrogen. The protocol is divided into three main stages: protection of the oxindole with the directing group, palladium-catalyzed C4-iodination, and subsequent deprotection to yield the final product. This method offers a robust and efficient route to a key intermediate for the synthesis of complex bioactive molecules.

Introduction

The functionalization of the C-H bonds of heterocyclic compounds is a powerful tool in modern organic synthesis, enabling the direct introduction of various functional groups without the need for pre-functionalized substrates. Palladium catalysis has emerged as a particularly effective strategy for such transformations. The oxindole core is a prevalent motif in numerous natural products and pharmaceutical agents, and the introduction of a halogen, such as iodine, at the C4-position provides a versatile handle for further chemical modifications through cross-coupling reactions.

Achieving regioselectivity in the C-H functionalization of the oxindole benzene ring can be challenging. This protocol utilizes a picolinamide (PA) directing group, which has been successfully employed in directing palladium to the ortho-C-H bonds of various aromatic systems. By attaching the PA group to the nitrogen of the 1,3-dihydro-2H-indol-2-one, the palladium catalyst is directed to the C4-position, facilitating a highly regioselective iodination.

Experimental Protocols

Stage 1: Synthesis of N-Picolinoyl-1,3-dihydro-2H-indol-2-one (Substrate Preparation)

Objective: To protect the nitrogen of 1,3-dihydro-2H-indol-2-one with a picolinamide directing group.

Materials:

  • 1,3-dihydro-2H-indol-2-one

  • Picolinoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1,3-dihydro-2H-indol-2-one (1.0 eq.) in dry dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).

  • Slowly add a solution of picolinoyl chloride (1.1 eq.) in dry DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to afford N-picolinoyl-1,3-dihydro-2H-indol-2-one.

Stage 2: Palladium-Catalyzed C4-Iodination of N-Picolinoyl-1,3-dihydro-2H-indol-2-one

Objective: To achieve regioselective iodination at the C4-position of the N-protected oxindole.

Materials:

  • N-Picolinoyl-1,3-dihydro-2H-indol-2-one

  • Palladium(II) acetate (Pd(OAc)2)

  • Molecular iodine (I2)

  • (Diacetoxyiodo)benzene (PhI(OAc)2)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a sealed reaction vessel, combine N-picolinoyl-1,3-dihydro-2H-indol-2-one (1.0 eq.), Pd(OAc)2 (10 mol%), molecular iodine (2.0 eq.), PhI(OAc)2 (2.0 eq.), and K2CO3 (1.0 eq.).

  • Add dry N,N-dimethylformamide (DMF) to the vessel.

  • Seal the vessel and heat the reaction mixture at 110 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous Na2S2O3 solution to quench excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to yield 4-iodo-N-picolinoyl-1,3-dihydro-2H-indol-2-one.

Stage 3: Deprotection to Yield this compound

Objective: To remove the picolinamide directing group to obtain the final product.

Materials:

  • 4-Iodo-N-picolinoyl-1,3-dihydro-2H-indol-2-one

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-iodo-N-picolinoyl-1,3-dihydro-2H-indol-2-one (1.0 eq.) in a mixture of methanol and water.

  • Add sodium hydroxide (3.0 eq.) and stir the mixture at 60 °C for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with 1 M HCl to pH ~7.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to obtain this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound.

StepReaction StageKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Protection1,3-dihydro-2H-indol-2-one, Picolinoyl chloride, Et3NDCMrt1292>98
2C4-IodinationN-Picolinoyl-oxindole, Pd(OAc)2, I2, PhI(OAc)2, K2CO3DMF1102478>95
3Deprotection4-Iodo-N-picolinoyl-oxindole, NaOHMeOH/H2O60685>99

Visualizations

experimental_workflow cluster_protection Stage 1: Protection cluster_iodination Stage 2: C4-Iodination cluster_deprotection Stage 3: Deprotection start 1,3-dihydro-2H-indol-2-one prot_reagents Picolinoyl chloride, Et3N, DCM start->prot_reagents 12h, rt prot_product N-Picolinoyl-oxindole prot_reagents->prot_product iod_reagents Pd(OAc)2, I2, PhI(OAc)2, K2CO3, DMF prot_product->iod_reagents 24h, 110°C iod_product 4-Iodo-N-picolinoyl-oxindole iod_reagents->iod_product deprot_reagents NaOH, MeOH/H2O iod_product->deprot_reagents 6h, 60°C final_product This compound deprot_reagents->final_product

Caption: Overall experimental workflow for the synthesis.

catalytic_cycle pd_ii Pd(II) palladacycle Palladacycle Intermediate pd_ii->palladacycle C-H Activation substrate N-Picolinoyl-oxindole substrate->palladacycle pd_iv Pd(IV) Intermediate palladacycle->pd_iv Oxidative Addition pd_iv->pd_ii Regeneration product 4-Iodo-N-picolinoyl-oxindole pd_iv->product Reductive Elimination oxidant I2, PhI(OAc)2 oxidant->pd_iv

Caption: Proposed catalytic cycle for C4-iodination.

Application Notes and Protocols for 4-Iodo-1,3-dihydro-2H-indol-2-one in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 4-iodo-1,3-dihydro-2H-indol-2-one and its derivatives in chemical biology research and drug discovery. While direct biological activity of this compound is not extensively documented, its structure serves as a valuable scaffold and a key intermediate in the synthesis of chemical probes and potential therapeutic agents. The presence of the iodine atom is particularly significant for two primary applications: the development of radioiodinated imaging agents and as a versatile chemical handle for synthetic diversification.

Application I: Precursor for Radioiodinated Imaging Agents

The 4-iodo-oxindole scaffold is a key structural motif in the development of radiolabeled ligands for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. The iodine atom provides a site for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I). These radioiodinated probes are instrumental in the non-invasive in vivo visualization and quantification of biological targets, aiding in disease diagnosis and the study of pathophysiology.

Key Target Areas:

  • Neurodegenerative Diseases: Radioiodinated oxindole derivatives have been synthesized and evaluated as imaging agents for neurofibrillary tangles (NFTs) composed of tau protein, a hallmark of Alzheimer's disease.

  • Neurotransmitter Receptors: The oxindole scaffold has been utilized to develop ligands for serotonin receptors, such as the 5-HT₇ receptor, which is implicated in various central nervous system disorders.

Quantitative Data for Iodinated Oxindole Derivatives

The following table summarizes the in vitro binding affinities of representative iodinated oxindole derivatives for their biological targets. It is important to note that this data is for derivatives of this compound and not the parent compound itself.

Compound/Derivative NameTargetAssay TypeQuantitative ValueReference
[¹²⁵I]ISASTau AggregatesCompetitive Binding (IC₅₀)4.7 x 10⁻⁸ M[1]
[¹²⁵I]INFTTau AggregatesCompetitive Binding (IC₅₀)7.3 x 10⁻⁸ M[1]
Phenylpiperazinyl-butyloxindole derivative 10Human 5-HT₇ ReceptorRadioligand Displacement (Kᵢ)1.8 nM[2]
Phenylpiperazinyl-butyloxindole derivative 14Human 5-HT₇ ReceptorRadioligand Displacement (Kᵢ)0.8 nM[2]

Application II: Synthetic Intermediate for Biologically Active Molecules

The carbon-iodine bond at the 4-position of the oxindole ring is a versatile functional group for synthetic organic chemistry. It serves as a key handle for introducing a wide range of substituents through metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the rapid generation of diverse libraries of oxindole derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Key Applications in Synthesis:

  • Kinase Inhibitors: The oxindole scaffold is a "privileged structure" found in numerous kinase inhibitors. The 4-position is a common site for modification to enhance potency and selectivity.

  • Diverse Bioactive Scaffolds: The ability to functionalize the 4-position allows for the synthesis of compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Experimental Protocols

Protocol 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-iodo-oxindole derivative with a boronic acid to introduce a new carbon-carbon bond.

Materials:

  • 4-Iodo-N-protected-1,3-dihydro-2H-indol-2-one (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add the 4-iodo-N-protected-1,3-dihydro-2H-indol-2-one, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Representative In Vitro Competitive Radioligand Binding Assay

This protocol outlines a general procedure to determine the binding affinity (Kᵢ) of a non-radioactive test compound (e.g., a synthesized 4-substituted oxindole derivative) by its ability to compete with a known radioiodinated ligand for binding to a target receptor.[3]

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor (e.g., 5-HT₇).

  • Radioiodinated ligand with known affinity for the target (e.g., [¹²⁵I]-labeled ligand).

  • Non-radioactive test compound (4-substituted oxindole derivative) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).

  • Non-specific binding control (a high concentration of a known non-radioactive ligand).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter or gamma counter.

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, add the binding buffer, the cell membranes/tissue homogenate, and the radioiodinated ligand at a fixed concentration (typically at or below its Kₔ value).

  • Add the serially diluted test compound to the appropriate wells.

  • For total binding, add only the buffer in place of the test compound.

  • For non-specific binding, add a saturating concentration of a known non-radioactive ligand.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well (for beta-emitters) or place in tubes for a gamma counter.

  • Quantify the radioactivity in each well.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations

G Workflow for Radioiodinated Imaging Agent Development A This compound (Precursor) B Radioiodination (e.g., with Na¹²⁵I) A->B Synthesis C [¹²⁵I]-4-Iodo-oxindole Derivative (Radioligand) B->C D In Vitro Binding Assays (Affinity & Selectivity) C->D Evaluation E In Vivo Imaging (PET/SPECT) D->E Lead Candidate F Data Analysis & Quantification E->F

Caption: Development of radioiodinated imaging agents.

G2 Workflow for Synthetic Diversification cluster_synthesis Synthesis cluster_screening Screening A This compound (Intermediate) B Cross-Coupling Reaction (e.g., Suzuki Coupling) A->B C Library of 4-Substituted Oxindole Derivatives B->C D High-Throughput Screening (e.g., Kinase Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Biologically Active Lead Compound F->G

Caption: Use as a synthetic intermediate for drug discovery.

References

Synthetic Routes to Functionalized 4-Iodo-1,3-dihydro-2H-indol-2-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-iodo-1,3-dihydro-2H-indol-2-one (4-iodooxindole) scaffold is a key structural motif in a variety of biologically active molecules and serves as a versatile synthetic intermediate in medicinal chemistry. The presence of the iodine atom at the C4 position of the oxindole core provides a handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of functionalized 4-iodo-1,3-dihydro-2H-indol-2-ones, focusing on a reliable and accessible synthetic strategy.

The primary route detailed herein involves a three-step sequence starting from a substituted nitroaniline precursor:

  • Cyclization to form the corresponding 4-nitrooxindole.

  • Reduction of the nitro group to afford a 4-aminooxindole.

  • Sandmeyer iodination to convert the amino group to the target iodo functionality.

This approach offers a practical and scalable method for the preparation of 4-iodooxindoles, which can then be further elaborated to access a wide range of functionalized derivatives.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of 4-Nitrooxindole

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-Methyl-3-nitroaniline1. Acetyl protection2. Cyclization with DMF-DMA3. Nitro reduction4-AminoindoleNot specified for oxindole[1]

Note: While a direct protocol for 4-nitrooxindole was not explicitly found, this table reflects a common strategy for the synthesis of related 4-substituted indoles, which can be adapted.

Table 2: Reduction of 4-Nitrooxindole to 4-Aminooxindole

Starting MaterialReagents and ConditionsProductYield (%)Reference
4-NitrooxindoleFe powder, HCl, EtOH/H₂O4-AminooxindoleHighGeneral knowledge

Note: This is a standard and high-yielding reduction method for aromatic nitro compounds.

Table 3: Sandmeyer Iodination of 4-Aminooxindole

Starting MaterialReagents and ConditionsProductYield (%)Reference
4-Aminooxindole1. NaNO₂, H₂SO₄, 0-5 °C2. KI, H₂OThis compound~75% (reported for similar substrates)

Note: The yield is an estimation based on typical Sandmeyer iodination reactions of anilines.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-1,3-dihydro-2H-indol-2-one

This protocol is adapted from the synthesis of 4-nitroindole and would require optimization for the oxindole product.

Materials:

  • 2-Chloro-N-(2-nitro-6-methylphenyl)acetamide

  • Potassium tert-butoxide

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-chloro-N-(2-nitro-6-methylphenyl)acetamide in anhydrous DMF, add potassium tert-butoxide portion-wise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-nitro-1,3-dihydro-2H-indol-2-one.

Protocol 2: Synthesis of 4-Amino-1,3-dihydro-2H-indol-2-one

Materials:

  • 4-Nitro-1,3-dihydro-2H-indol-2-one

  • Iron powder

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend 4-nitro-1,3-dihydro-2H-indol-2-one in a mixture of ethanol and water.

  • Add iron powder to the suspension, followed by the slow addition of concentrated HCl with vigorous stirring.

  • Heat the reaction mixture to reflux for 2-3 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-1,3-dihydro-2H-indol-2-one.

Protocol 3: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 4-Amino-1,3-dihydro-2H-indol-2-one

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Water

  • Dichloromethane

  • Sodium thiosulfate solution (saturated)

  • Brine

Procedure:

  • Diazotization:

    • In a flask, dissolve 4-amino-1,3-dihydro-2H-indol-2-one in a mixture of water and concentrated sulfuric acid.

    • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Iodination:

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Gentle heating may be necessary to drive the reaction to completion.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with a saturated sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic pathways described in this document.

Synthetic_Pathway_to_4_Iodooxindole cluster_0 Synthesis of 4-Nitrooxindole cluster_1 Reduction to 4-Aminooxindole cluster_2 Sandmeyer Iodination Start_Nitro 2-Chloro-N-(2-nitro-6-methylphenyl)acetamide Reagents_Nitro K-OtBu, DMF Start_Nitro->Reagents_Nitro Cyclization Product_Nitro 4-Nitro-1,3-dihydro-2H-indol-2-one Reagents_Nitro->Product_Nitro Start_Amino 4-Nitro-1,3-dihydro-2H-indol-2-one Reagents_Amino Fe, HCl Start_Amino->Reagents_Amino Reduction Product_Amino 4-Amino-1,3-dihydro-2H-indol-2-one Reagents_Amino->Product_Amino Start_Iodo 4-Amino-1,3-dihydro-2H-indol-2-one Reagents_Iodo 1. NaNO2, H2SO4 2. KI Start_Iodo->Reagents_Iodo Diazotization & Iodination Product_Iodo This compound Reagents_Iodo->Product_Iodo

Caption: Overall synthetic route to this compound.

Experimental_Workflow_Sandmeyer Start Start: 4-Aminooxindole Diazotization Diazotization (NaNO2, H2SO4, 0-5 °C) Start->Diazotization Diazonium_Salt Aryl Diazonium Salt Intermediate Diazotization->Diazonium_Salt Iodination Iodination (KI, rt) Diazonium_Salt->Iodination Workup Work-up & Purification Iodination->Workup Product Product: 4-Iodooxindole Workup->Product

References

Application Notes and Protocols for 4-iodo-1,3-dihydro-2H-indol-2-one in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-iodo-1,3-dihydro-2H-indol-2-one, also known as 4-iodooxindole, is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The oxindole scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of an iodine atom at the 4-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex molecules, with a focus on the development of kinase inhibitors.

Application Notes: A Versatile Scaffold for Kinase Inhibitors

The 2-oxindole core is a prominent feature in a number of potent kinase inhibitors. The functionalization at the C4-position of the oxindole ring is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. This compound serves as an excellent starting material for introducing aryl, heteroaryl, and alkynyl moieties through well-established cross-coupling methodologies.

Key Applications in Drug Discovery:
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors: VEGFR-2 is a crucial regulator of tumor angiogenesis, making it a prime target for anticancer therapies. The oxindole scaffold is a core component of several VEGFR-2 inhibitors. By utilizing this compound, novel derivatives can be synthesized and evaluated for their potential to inhibit VEGFR-2 signaling, thereby impeding tumor growth.

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Oxindole-based compounds have been shown to be potent inhibitors of CDK2. The synthesis of novel 4-substituted oxindoles from the iodo-precursor allows for the exploration of new chemical space to develop selective and potent CDK2 inhibitors for cancer therapy.

  • Other Kinase Targets: The versatility of this compound allows for its application in the synthesis of inhibitors for a range of other kinases implicated in various diseases.

Experimental Protocols

The following protocols are generalized procedures for common palladium-catalyzed cross-coupling reactions using this compound. These protocols are based on established methodologies for similar iodo-heterocycles and may require optimization for specific substrates and coupling partners.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1,3-dihydro-2H-indol-2-ones

This reaction is a versatile method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids.

Reaction Scheme:

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2 equivalents)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (5 mol%).

  • Add the solvent mixture (e.g., toluene:ethanol:water in a 4:1:1 ratio).

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative examples from similar iodo-heterocycles):

Arylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EthanolReflux2490
4-Ethylphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EthanolReflux2485
2-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EthanolReflux2482

Note: Yields are based on reactions with a 4-iodo-β-carboline derivative and are for illustrative purposes.[1]

Sonogashira Coupling: Synthesis of 4-Alkynyl-1,3-dihydro-2H-indol-2-ones

This reaction enables the coupling of this compound with terminal alkynes to form 4-alkynyl-2-oxindoles.[2][3]

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., triethylamine)

  • Solvent (e.g., THF or DMF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the palladium catalyst (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent (e.g., THF) and the base (e.g., triethylamine).

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative examples from similar iodo-heterocycles):

Terminal AlkyneCatalyst (mol%)Cocatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT95
1-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT88
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF6092

Note: Yields are based on reactions with various aryl iodides and are for illustrative purposes.

Heck Coupling: Synthesis of 4-Alkenyl-1,3-dihydro-2H-indol-2-ones

The Heck reaction allows for the formation of a carbon-carbon bond between this compound and an alkene.[4][5]

Reaction Scheme:

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 4 mol%)

  • Base (e.g., triethylamine, 2 equivalents)

  • Solvent (e.g., DMF or acetonitrile)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the palladium catalyst (2 mol%), and the ligand (4 mol%).

  • Add the solvent and the base.

  • Add the alkene (1.2 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative examples from similar iodo-heterocycles):

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Methyl acrylatePd(OAc)₂ (1)P(OEt)₃ (4)Et₃NDMF8095
StyrenePd(OAc)₂ (1)P(OEt)₃ (4)Et₃NDMF8085
AcrylonitrilePd(OAc)₂ (1)P(OEt)₃ (4)Et₃NDMF8070

Note: Yields are based on reactions with 1-protected-4-iodo-1H-pyrazoles and are for illustrative purposes.[4]

Visualizations

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: 4-iodo-2-oxindole, Coupling Partner, Base catalyst Add Palladium Catalyst and Ligand/Cocatalyst start->catalyst solvent Add Solvent catalyst->solvent purge Purge with Inert Gas solvent->purge heat Heat to Desired Temperature purge->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Characterized Product purify->end

Caption: General experimental workflow for cross-coupling reactions.

VEGFR-2 Signaling Pathway

G Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-Substituted Oxindole Inhibitor Inhibitor->VEGFR2 Inhibits ATP binding

Caption: Inhibition of the VEGFR-2 signaling cascade.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Iodo-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction joins an organohalide with an organoboron compound, demonstrating high functional group tolerance and typically mild reaction conditions.[1][4] These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 4-iodo-1,3-dihydro-2H-indol-2-one with various boronic acids. The 4-substituted oxindole scaffold is a prevalent motif in numerous biologically active compounds and approved pharmaceuticals, making efficient and versatile synthetic routes to these structures highly valuable in drug discovery and development. While specific protocols for this compound are not extensively documented, the following procedures are adapted from established methods for structurally similar aryl iodides and iodo-heterocycles.[1]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide (this compound) to form a palladium(II) complex.[2]

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or its ester) transfers its organic group to the palladium(II) complex.[2]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.[2]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical starting conditions for the Suzuki-Miyaura coupling of aryl iodides, which can be used as a starting point for the optimization of the reaction with this compound.

Table 1: Conventional Heating Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/Ethanol/Water (4:1:1)100
2PdCl₂(dppf) (10)-Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)85
3Pd(OAc)₂ (2)PCy₃ (4)K₂CO₃ (2.0)Dioxane/Water80-100
4Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄ (2.0)TolueneRoom Temp. - 80

Table 2: Microwave-Assisted Conditions

EntryPalladium Catalyst (mol%)Base (equivalents)SolventTemperature (°C)Time (min)
1PdCl₂(dppf) (10)K₂CO₃ (2M aq., 10)N,N-Dimethylacetamide (DMA)15020
2Pd/C (1.4)K₂CO₃ (2.0)N,N-Dimethylformamide (DMF)Reflux (MW)30-90

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction with this compound.

Materials and Reagents
  • This compound

  • Arylboronic acid (or boronic acid pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)

  • Anhydrous solvents (e.g., Toluene, Dioxane, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Reaction monitoring tools (TLC, LC-MS)

  • Purification supplies (Silica gel for column chromatography)

General Procedure (Conventional Heating)
  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water, to achieve a concentration of ~0.1 M with respect to the starting iodide).

  • Degassing: Seal the flask with a septum and purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst. This can be achieved by bubbling the gas through the solution.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1,3-dihydro-2H-indol-2-one.

Mandatory Visualizations

The following diagrams illustrate the general workflow and catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 4-Iodo-oxindole - Boronic Acid - Base - Pd Catalyst solvent Add Solvent System reagents->solvent 1. degas Degas with Inert Gas (Ar or N₂) solvent->degas 2. heat Heat and Stir (e.g., 80-100 °C) degas->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add L | Ar-Pd-I | L pd0->ox_add Ar-I (4-Iodo-oxindole) trans L | Ar-Pd-R' | L ox_add->trans R'-B(OH)₂ + Base trans->pd0 Ar-R' (Product)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodo-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-iodo-1,3-dihydro-2H-indol-2-one (also known as 4-iodooxindole).

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The most prevalent side products are over-iodinated species, such as di-iodo or tri-iodo oxindoles. The primary challenge in this synthesis is to control the electrophilic iodination to favor mono-substitution at the C4 position.[1] Oxidation of the oxindole ring can also occur as a side reaction during electrophilic iodination.[2]

Q2: How can I minimize the formation of di-iodinated byproducts?

A2: A key strategy to reduce the formation of di-iodinated byproducts is to carefully control the stoichiometry of the reactants. Using a molar excess of the starting material (1,3-dihydro-2H-indol-2-one) relative to the iodinating agent can favor the formation of the mono-substituted product.[1] Additionally, controlling the reaction temperature and reaction time is crucial to prevent over-iodination.

Q3: My reaction yields a mixture of this compound and other iodinated isomers. How can I improve regioselectivity?

A3: Achieving high regioselectivity for the C4 position can be challenging. The choice of iodinating agent and reaction conditions plays a significant role. Some methods may require directing groups on the nitrogen of the oxindole, such as a p-toluenesulfonyl (tosyl) group, to direct iodination to the C4 position.[3] Subsequent removal of the directing group would then be necessary.

Q4: What are some common issues encountered during the purification of this compound?

A4: Purification is often challenging due to the presence of structurally similar byproducts, such as isomers and over-iodinated compounds. Column chromatography is a common purification method. However, the similar polarities of the desired product and impurities can lead to co-elution.[4] Recrystallization can also be employed, but finding a suitable solvent system that effectively separates the product from impurities may require experimentation.[1]

Q5: Are there alternative synthetic routes to this compound that might avoid these common problems?

A5: Yes, alternative strategies exist. One approach involves the cyclization of an appropriately substituted o-nitrophenyl iodoacetylene precursor.[5] Another method could involve a palladium-catalyzed cyclization of an o-nitrophenyl iodoacetylene. These multi-step syntheses may offer better control over the final product's structure, potentially avoiding the regioselectivity and over-iodination issues associated with direct iodination of oxindole.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature if the starting material is still present.- Ensure the purity and reactivity of the starting materials and reagents.
Decomposition of the product.- Some indole derivatives can be unstable.[6] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).- Analyze the stability of your product under the workup conditions (e.g., acidic or basic washes).[7]
Product lost during workup.- The product may have some solubility in the aqueous layer; check the aqueous phase for your product.[7]- If a filtration step was used, check the filter cake for your product.[7]
Formation of Multiple Products (Poor Selectivity) Over-iodination leading to di- or tri-iodinated products.- Reduce the molar equivalents of the iodinating agent.- Add the iodinating agent portion-wise to maintain a low concentration.- Lower the reaction temperature to decrease the reaction rate and improve selectivity.
Formation of regioisomers (e.g., 5-iodo, 6-iodo, or 7-iodo).- The electronic and steric properties of the oxindole ring influence the position of iodination. The use of a directing group on the nitrogen may be necessary to favor C4 iodination.[3]- Experiment with different iodinating agents (e.g., I₂, NIS, ICl) and solvent systems.
Difficult Purification Co-elution of the product with impurities during column chromatography.- Experiment with different solvent systems (eluents) for column chromatography. A shallow gradient or isocratic elution might improve separation.[4]- Consider using a different stationary phase (e.g., reverse-phase silica).
Product and impurities have similar solubility, making recrystallization difficult.- Screen a variety of solvent systems for recrystallization.[1]- A multi-step purification involving both chromatography and recrystallization may be necessary.
Inconsistent Reaction Results Variability in reagent quality.- Use freshly purified starting materials and reagents.- Titrate reagents like n-BuLi if used in any step to determine the exact concentration.
Sensitivity to air or moisture.- Ensure all glassware is oven-dried before use.- Conduct the reaction under an inert atmosphere.

Experimental Protocols

Representative Protocol for Direct Iodination of Oxindole

This is a general protocol and may require optimization for specific laboratory conditions and scales.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1,3-dihydro-2H-indol-2-one (1 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (NIS) (1.05 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate this compound.

Visual Troubleshooting Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Start: Dissolve Oxindole reagents Add Iodinating Agent start->reagents monitor Monitor by TLC reagents->monitor quench Quench Reaction monitor->quench low_yield Low Yield? monitor->low_yield side_products Side Products? monitor->side_products extract Extract Product quench->extract column Column Chromatography extract->column recrystal Recrystallization column->recrystal purification_issue Purification Issues? column->purification_issue end Final Product recrystal->end recrystal->purification_issue

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 4-iodo-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for the synthesis of 4-iodo-1,3-dihydro-2H-indol-2-one (4-iodooxindole). The content is designed to address common challenges and improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The primary route is the direct electrophilic iodination of 1,3-dihydro-2H-indol-2-one (oxindole). This method involves treating the oxindole substrate with an iodinating agent, often in the presence of an acid or an oxidizing agent, to facilitate the substitution of a hydrogen atom on the aromatic ring with an iodine atom.

Q2: What are the main challenges encountered during the synthesis of 4-iodooxindole?

The principal challenges in this synthesis are:

  • Regioselectivity: The electrophilic substitution on the oxindole ring can occur at positions 4, 5, 6, or 7. The 5- and 7-positions are often electronically favored, leading to the formation of undesired isomers and making the isolation of the pure 4-iodo product difficult.

  • Low Yields: Competing side reactions, formation of multiple isomers, and potential for over-iodination can significantly reduce the yield of the target compound.

  • Product Purification: Separating the desired 4-iodooxindole from unreacted starting material and other regioisomers (e.g., 5-iodooxindole, 7-iodooxindole) often requires careful chromatographic purification.

  • Poly-iodination: The product itself can undergo further iodination, leading to di- or tri-iodinated species, which complicates the product mixture and lowers the yield of the mono-iodinated target.

Q3: Which iodinating agents are most effective for this synthesis?

Several iodinating agents can be used, each with different reactivity and selectivity profiles. Common choices include:

  • N-Iodosuccinimide (NIS): A mild and easy-to-handle iodinating agent. Its reactivity can be tuned by using it in conjunction with an acid catalyst, such as trifluoroacetic acid (TFA).

  • Iodine (I₂): Often used with an oxidizing agent (e.g., ceric ammonium nitrate (CAN), hydrogen peroxide, or nitric acid) to generate a more potent electrophilic iodine species (I+).

  • Iodine Monochloride (ICl): A highly reactive iodinating agent that can lead to faster reaction times but may also result in lower regioselectivity if not used under carefully controlled conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Product 1. Insufficiently activated iodinating agent. 2. Reaction temperature is too low. 3. Inappropriate solvent. 4. Degradation of starting material or product.1. If using I₂, add an oxidizing agent (e.g., CAN). If using NIS, add an acid catalyst (e.g., TFA). 2. Gradually increase the reaction temperature and monitor progress by TLC. 3. Screen alternative solvents such as acetonitrile, DMF, or acetic acid. 4. Run the reaction under an inert atmosphere (N₂ or Ar) and protect from light.
Poor Regioselectivity (Mixture of Isomers) 1. Reaction temperature is too high, favoring the thermodynamically stable 5- or 7-isomer. 2. Highly reactive iodinating agent (e.g., ICl) used under harsh conditions. 3. Solvent effect favoring other isomers.1. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). 2. Switch to a milder reagent system, such as NIS in acetonitrile. 3. Experiment with different solvents. A non-polar solvent may alter selectivity. Consider using a directing group on the nitrogen if feasible.
Presence of Di- or Poly-iodinated Products 1. Excess of iodinating agent used. 2. Prolonged reaction time.1. Use a stoichiometric amount (1.0-1.1 equivalents) of the iodinating agent relative to the oxindole. 2. Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed.
Significant Unreacted Starting Material 1. Insufficient amount of iodinating agent. 2. Short reaction time or low temperature. 3. Poor solubility of oxindole.1. Increase the equivalents of the iodinating agent slightly (e.g., from 1.1 to 1.2 eq). 2. Extend the reaction time or modestly increase the temperature. 3. Choose a solvent in which the starting material is more soluble (e.g., DMF).

Data Presentation: Optimizing Reaction Conditions

The selection of the iodinating agent and solvent is critical for maximizing the yield and regioselectivity of the 4-iodo isomer. The following tables present hypothetical yet plausible data to illustrate the impact of these variables.

Table 1: Effect of Iodinating Agent on 4-Iodooxindole Synthesis (Reaction Conditions: Oxindole (1 mmol), Agent (1.1 mmol), Acetonitrile (10 mL), Room Temperature, 4h)

EntryIodinating AgentAdditiveYield of 4-Iodooxindole (%)Ratio of Isomers (4- / 5- / 7-)
1I₂None< 5%-
2I₂Ceric Ammonium Nitrate35%1 : 2.0 : 0.5
3IClNone55%1 : 1.5 : 0.8
4NISNone40%1 : 1.2 : 0.3
5NISTrifluoroacetic Acid (TFA)65%1 : 0.5 : 0.2

Table 2: Effect of Solvent on Synthesis Using NIS/TFA (Reaction Conditions: Oxindole (1 mmol), NIS (1.1 mmol), TFA (1.1 mmol), Solvent (10 mL), 0 °C, 6h)

EntrySolventYield of 4-Iodooxindole (%)Ratio of Isomers (4- / 5- / 7-)
1Dichloromethane (DCM)58%1 : 0.6 : 0.3
2Acetonitrile (MeCN)72%1 : 0.4 : 0.1
3N,N-Dimethylformamide (DMF)61%1 : 1.1 : 0.4
4Acetic Acid (AcOH)55%1 : 0.8 : 0.5

Experimental Protocols

Protocol 1: Synthesis of this compound via NIS/TFA

This protocol is a recommended starting point for achieving good yield and regioselectivity.

Materials:

  • 1,3-dihydro-2H-indol-2-one (oxindole)

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add oxindole (e.g., 1.33 g, 10 mmol).

  • Add anhydrous acetonitrile (100 mL) and stir until the oxindole is fully dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a single portion, add N-Iodosuccinimide (2.47 g, 11 mmol, 1.1 eq).

  • Slowly add trifluoroacetic acid (0.85 mL, 11 mmol, 1.1 eq) dropwise over 5 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) every hour.

  • Upon completion (typically 4-6 hours, indicated by the consumption of oxindole), quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution to neutralize any remaining iodine.

  • Remove the acetonitrile under reduced pressure.

  • Partition the remaining aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 4-iodooxindole.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis A Dissolve Oxindole in Anhydrous Solvent B Cool to 0 C A->B C Add NIS & TFA B->C D Monitor by TLC C->D E Quench Reaction (Na2S2O3) D->E F Solvent Removal E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: General workflow for 4-iodooxindole synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common synthesis problems.

G Start Analysis of Crude Product Shows Poor Result Q1 High % of Unreacted Starting Material? Start->Q1 Q2 Multiple Isomers Detected? Start->Q2 Q3 Poly-iodinated Products Present? Start->Q3 Sol1 Increase Reaction Time/Temp OR Increase Equivalents of NIS/TFA Q1->Sol1 Yes Sol2 Lower Reaction Temperature OR Screen Milder Conditions/Solvents Q2->Sol2 Yes Sol3 Reduce Equivalents of NIS to ~1.05 AND Monitor by TLC and Quench Sooner Q3->Sol3 Yes

Caption: Decision tree for troubleshooting synthesis issues.

Technical Support Center: Purification of 4-iodo-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-iodo-1,3-dihydro-2H-indol-2-one. The following information is designed to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

Issue 1: Low Purity After Initial Synthesis

Question: My initial crude product of this compound shows multiple spots on TLC, indicating low purity. What are the likely impurities and how can I remove them?

Answer: Low purity is a common issue in multi-step organic syntheses. For this compound, likely impurities include unreacted starting materials, di-iodinated species, and regioisomers. A systematic purification approach involving recrystallization followed by column chromatography is recommended.

Potential Impurities and Removal Strategy:

Impurity TypeIdentificationRecommended Removal Method
Unreacted Starting MaterialsTLC, ¹H NMRRecrystallization, Column Chromatography
Di-iodinated ByproductsMass Spectrometry, ¹H NMRColumn Chromatography
Regioisomers¹H NMR, HPLCColumn Chromatography
Colored ImpuritiesVisual InspectionActivated Charcoal Treatment during Recrystallization

Issue 2: Product Degradation During Column Chromatography

Question: I am observing streaking on my TLC plates and a lower than expected yield after column chromatography on silica gel. Is my compound degrading?

Answer: Indole-based compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation. If you suspect your product is degrading on the column, consider the following troubleshooting steps:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a solution of triethylamine in your eluent (typically 0.1-1%).

  • Use an Alternative Stationary Phase: Neutral or basic alumina can be a suitable alternative to silica gel for acid-sensitive compounds.

  • Minimize Contact Time: A faster elution, while maintaining good separation, can reduce the time your compound is in contact with the stationary phase. This can be achieved by using flash column chromatography.

Issue 3: Difficulty in Removing a Persistent Impurity with Similar Polarity

Question: I have a persistent impurity that co-elutes with my product during column chromatography. How can I improve the separation?

Answer: Separating compounds with similar polarities can be challenging. Here are several strategies to improve resolution:

  • Optimize the Eluent System: A systematic trial of different solvent mixtures is crucial. For instance, if you are using a hexane/ethyl acetate system, you could try switching to a dichloromethane/methanol system or adding a small percentage of a third solvent like triethylamine to modify the polarity and selectivity.

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, switching to a different stationary phase with different selectivity, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography), may provide the necessary separation.

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer significantly higher resolution than standard column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most effective purification method for obtaining high-purity this compound?

A1: A combination of recrystallization and flash column chromatography is generally the most effective approach. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can remove a significant portion of impurities. Subsequent flash column chromatography is then used to remove any remaining closely related impurities.

Q2: What are the recommended solvent systems for column chromatography of this compound?

A2: Based on the purification of similar iodo-indole compounds, a gradient elution with a mixture of a non-polar and a polar solvent is recommended.[1] Common solvent systems include:

  • Ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing the polarity).

  • Dichloromethane in hexanes.

  • Methanol in dichloromethane (for more polar compounds).

The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis prior to performing the column.

Q3: How can I confirm the purity of my final product?

A3: The purity of your this compound should be assessed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The absence of impurity peaks in the NMR spectra is a strong confirmation of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Silica Gel Slurry:

  • Determine the amount of silica gel needed (typically 50-100 times the weight of the crude product).
  • In a beaker, mix the silica gel with the initial, low-polarity eluent to form a slurry.

2. Packing the Column:

  • Secure a glass chromatography column vertically.
  • Pour the silica gel slurry into the column, ensuring no air bubbles are trapped.
  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

3. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane).
  • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent under reduced pressure.
  • Carefully add the sample to the top of the silica gel bed.

4. Elution and Fraction Collection:

  • Begin eluting the column with the initial solvent system.
  • Gradually increase the polarity of the eluent as the chromatography progresses.
  • Collect fractions in test tubes or vials.
  • Monitor the separation by TLC analysis of the collected fractions.

5. Isolation of the Pure Product:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Filtration Filtration Recrystallization->Filtration MotherLiquor Mother Liquor (Impurities) Filtration->MotherLiquor RecrystallizedProduct Recrystallized Product Filtration->RecrystallizedProduct PurityCheck Purity Check (TLC, NMR) RecrystallizedProduct->PurityCheck ColumnChromatography Column Chromatography PurityCheck->ColumnChromatography Purity < 99% PureProduct Pure this compound PurityCheck->PureProduct Purity ≥ 99% ColumnChromatography->PureProduct ImpureFractions Impure Fractions (Re-process or Discard) ColumnChromatography->ImpureFractions

Caption: General workflow for the purification of this compound.

References

optimizing catalytic conditions for 4-iodo-1,3-dihydro-2H-indol-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic synthesis of 4-iodo-1,3-dihydro-2H-indol-2-one (4-iodooxindole).

Frequently Asked Questions (FAQs)

Q1: Why is the direct C4-iodination of 1,3-dihydro-2H-indol-2-one challenging?

A1: The C4 position of the oxindole ring is part of the electron-rich benzene core, but it is sterically hindered and electronically less activated for electrophilic substitution compared to other positions. The inherent reactivity of the oxindole nucleus often leads to substitution at the more accessible C5 or C7 positions, or at the nucleophilic nitrogen and the enolizable C3 position. Achieving high regioselectivity for the C4 position typically requires specific strategies to overcome these challenges.[1][2][3]

Q2: What are the common catalytic systems for the iodination of aromatic C-H bonds?

A2: Common catalytic approaches for electrophilic iodination of less reactive aromatic rings involve the use of an iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), in combination with a catalyst or an oxidizing agent. Lewis acids (e.g., FeCl₃, AlCl₃) can be used to activate the halogenating agent.[4] Alternatively, transition metal catalysis, particularly with palladium, has been employed for directed C-H functionalization, which can offer high regioselectivity.[1][2] For direct iodination with I₂, an oxidant is often required to generate a more potent electrophilic iodine species ("I+").[5]

Q3: Can I use a directing group strategy to improve C4-selectivity?

A3: Yes, a directing group strategy is a powerful method to achieve regioselectivity at otherwise unreactive positions. For the indole core, directing groups at the N1 or C3 position have been successfully used to direct functionalization to the C4 position.[1][2][3] For 4-iodooxindole synthesis, a suitable directing group on the nitrogen atom (N1) could pre-coordinate with a metal catalyst, bringing the catalytic center in proximity to the C4-H bond and facilitating its selective iodination.

Q4: What are the most likely side products in the synthesis of 4-iodooxindole?

A4: Potential side products include regioisomers (5-iodo- and 7-iodooxindole), di-iodinated products (e.g., 4,5-diiodo- or 4,7-diiodooxindole), and N-iodinated species. If the reaction conditions are harsh, decomposition of the starting material or product may also occur.[6][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive iodinating agent. 2. Catalyst inactivity or poisoning. 3. Reaction temperature is too low.1. Use a more powerful iodinating agent (e.g., NIS with a catalytic acid). 2. If using I₂, add an oxidizing agent (e.g., H₂O₂, CuCl₂) to generate a more electrophilic iodine species.[5] 3. Ensure the catalyst is fresh and the reaction is performed under anhydrous/inert conditions if required. 4. Incrementally increase the reaction temperature and monitor by TLC.
Low Yield of 4-iodooxindole 1. Formation of multiple regioisomers. 2. Product decomposition. 3. Inefficient catalyst turnover.1. Implement a directing group strategy on the oxindole nitrogen to enhance C4 selectivity. 2. Screen different solvents to improve solubility and selectivity. 3. Lower the reaction temperature and extend the reaction time. 4. Optimize catalyst and ligand loading.
Formation of Multiple Products (Poor Regioselectivity) 1. Iodination at C5 and C7 positions is competitive. 2. Di-iodination is occurring. 3. Iodination at the nitrogen atom.1. Protect the oxindole nitrogen with a suitable protecting group (e.g., Boc, Ts) that can also act as a directing group. 2. Use a bulkier iodinating agent or catalytic system to favor the less hindered positions. 3. Reduce the stoichiometry of the iodinating agent to minimize di-iodination. 4. Optimize the reaction time; over-iodination may occur with prolonged reaction.
Product is Difficult to Purify 1. Co-elution of regioisomers. 2. Presence of unreacted starting material and iodinating agent.1. Improve the separation on column chromatography by testing different solvent systems with varying polarities. 2. If isomers are inseparable, consider a derivatization-purification-deprotection sequence. 3. Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine before workup.[8]

Data Presentation: Optimization of Catalytic Conditions

As direct experimental data for this specific reaction is scarce in the literature, the following table represents a hypothetical optimization study for the direct C4-iodination of N-protected oxindole, based on common practices for such reactions.

Table 1: Hypothetical Optimization for the Synthesis of N-Boc-4-iodooxindole

EntryCatalyst (mol%)Iodinating Agent (equiv.)SolventTemperature (°C)Time (h)Yield of 4-iodo (%)
1Pd(OAc)₂ (10)NIS (1.2)Acetic Acid801215
2Pd(OAc)₂ (10)NIS (1.2)DCE1001225
3Pd(OAc)₂ (10)I₂ (1.2) / Ag₂CO₃ (1.5)DCE1002440
4 Pd(OAc)₂ (10) I₂ (1.2) / Ag₂CO₃ (1.5) TFA 80 12 65
5RuCl₂(p-cymene)₂ (5)NIS (1.2)Acetic Acid1001230
6NoneI₂ (1.5) / HIO₃ (0.5)H₂SO₄25655 (low selectivity)
7Pd(OAc)₂ (5)I₂ (1.2) / Ag₂CO₃ (1.5)TFA801258
8Pd(OAc)₂ (10)I₂ (1.0) / Ag₂CO₃ (1.5)TFA801250 (incomplete conversion)

This data is illustrative and intended to guide experimental design.

Experimental Protocols

Proposed Protocol for Direct C4-Iodination of N-Boc-1,3-dihydro-2H-indol-2-one:

This protocol is a proposed starting point based on general procedures for palladium-catalyzed C-H functionalization. Optimization will be required.

  • Materials: N-Boc-1,3-dihydro-2H-indol-2-one, Palladium(II) Acetate (Pd(OAc)₂), Molecular Iodine (I₂), Silver(I) Carbonate (Ag₂CO₃), Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel.

  • Procedure:

    • To an oven-dried reaction vessel, add N-Boc-1,3-dihydro-2H-indol-2-one (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), and Ag₂CO₃ (1.5 mmol).

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

    • Add Trifluoroacetic Acid (TFA) (5 mL) via syringe.

    • Add Molecular Iodine (I₂) (1.2 mmol) to the mixture.

    • Stir the reaction mixture at 80 °C for 12 hours, monitoring progress by TLC.

    • After cooling to room temperature, dilute the mixture with Dichloromethane (DCM).

    • Quench the reaction by washing with a saturated aqueous solution of Na₂S₂O₃ until the organic layer is colorless.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-iodo-N-Boc-1,3-dihydro-2H-indol-2-one.

Mandatory Visualization

Troubleshooting Workflow for 4-iodooxindole Synthesis

G start Start Synthesis of 4-iodooxindole check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes increase_temp Increase Temperature/ Reaction Time low_conversion->increase_temp Troubleshoot change_reagent Use Stronger Iodinating Agent (e.g., NIS + Acid) or Add Oxidant low_conversion->change_reagent check_catalyst Verify Catalyst Activity/ Purity of Reagents low_conversion->check_catalyst check_yield Analyze Yield and Purity good_conversion->check_yield increase_temp->start change_reagent->start check_catalyst->start low_yield Low Yield check_yield->low_yield No good_yield High Yield & Purity check_yield->good_yield Yes poor_selectivity Poor Regioselectivity/ Multiple Spots low_yield->poor_selectivity Cause? product_decomp Product Decomposition low_yield->product_decomp Cause? end Successful Synthesis good_yield->end add_dg Implement/Change N-Directing Group poor_selectivity->add_dg optimize_stoich Optimize Reagent Stoichiometry poor_selectivity->optimize_stoich milder_cond Use Milder Conditions (Lower Temp, Shorter Time) product_decomp->milder_cond add_dg->start optimize_stoich->start milder_cond->start

Caption: A flowchart for troubleshooting the synthesis of 4-iodooxindole.

References

Technical Support Center: Iodination of 1,3-Dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the iodination of 1,3-dihydro-2H-indol-2-one (also known as oxindole). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this important synthetic transformation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the iodination of 1,3-dihydro-2H-indol-2-one.

Issue 1: Low or No Yield of the Desired 3-Iodo-1,3-dihydro-2H-indol-2-one

  • Question: My iodination reaction is showing very low or no conversion to the desired 3-iodo-2-oxindole. What are the common causes and how can I address this?

  • Answer: Low or no yield can stem from several factors related to your substrate's reactivity, the quality of your reagents, or the reaction conditions. Here is a systematic approach to troubleshoot this issue:

    • Substrate Reactivity: While the C3 position of the oxindole is activated, electron-withdrawing groups on the aromatic ring can decrease its nucleophilicity.

    • Reagent Quality: Ensure the purity of your 1,3-dihydro-2H-indol-2-one. The iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), should be of high quality. NIS can decompose over time, and ICl is moisture-sensitive.

    • Reaction Conditions:

      • Temperature: For highly active substrates, reactions are often conducted at lower temperatures (e.g., 0 °C to room temperature) to control the reaction rate. If your substrate is less reactive, a moderate increase in temperature may be necessary.

      • Solvent: The choice of solvent can influence the reactivity. Acetonitrile, dichloromethane (DCM), and dimethylformamide (DMF) are commonly used. Experimenting with different solvents may improve the yield.

      • Catalyst/Promoter: Acidic conditions can enhance the electrophilicity of the iodinating agent. Catalytic amounts of acids like trifluoroacetic acid (TFA) are sometimes used. However, strong acids can also lead to decomposition.

Issue 2: Formation of a Di-iodinated Byproduct

  • Question: I am observing a significant amount of a byproduct with a higher molecular weight, which I suspect is a di-iodinated oxindole. How can I confirm this and prevent its formation?

  • Answer: The formation of 3,3-diiodo-1,3-dihydro-2H-indol-2-one is a common side reaction, especially when using an excess of the iodinating agent or under forcing conditions.

    • Identification: The di-iodinated product can be identified by mass spectrometry (an increase in mass corresponding to the addition of two iodine atoms) and NMR spectroscopy (disappearance of the C3-protons).

    • Prevention:

      • Stoichiometry Control: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the iodinating agent relative to the oxindole.

      • Slow Addition: Add the iodinating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

      • Lower Temperature: Running the reaction at a lower temperature will decrease the rate of the second iodination.

Issue 3: Iodination on the Aromatic Ring

  • Question: My analysis shows that iodination is occurring on the benzene ring of the oxindole instead of, or in addition to, the C3 position. How can I improve the regioselectivity for C3 iodination?

  • Answer: While the C3 position is generally the most nucleophilic, iodination on the electron-rich aromatic ring can occur, particularly at the C5 and C7 positions.

    • Choice of Iodinating Agent: Milder iodinating agents like N-iodosuccinimide (NIS) often provide better selectivity for the C3 position compared to more reactive reagents like iodine monochloride (ICl) in the presence of a Lewis acid.

    • Reaction Conditions: The presence of a base can deprotonate the C3 position, increasing its nucleophilicity and favoring substitution at this site. For instance, using a base like potassium hydroxide with iodine or NIS can direct iodination to the C3 position.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the selective mono-iodination of 1,3-dihydro-2H-indol-2-one at the C3 position?

A1: The reaction of 1,3-dihydro-2H-indol-2-one with N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile or DMF at room temperature is a widely used and effective method for selective C3-mono-iodination.

Q2: What are the potential side products in the iodination of 1,3-dihydro-2H-indol-2-one?

A2: The most common side products include:

  • 3,3-diiodo-1,3-dihydro-2H-indol-2-one: Formed by the second iodination at the C3 position.

  • Aromatic-iodinated isomers: Iodination can occur at the C5 or C7 positions of the benzene ring.

  • N-iodo-1,3-dihydro-2H-indol-2-one: While less common for electrophilic substitution, N-iodination is a theoretical possibility.

  • Oxidation products: Some iodinating agents can act as oxidants, potentially leading to the formation of isatin or other oxidized species.

Q3: How can I monitor the progress of my iodination reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. The starting material, the desired mono-iodinated product, and potential di-iodinated byproducts will have different Rf values. Staining with a solution of potassium permanganate can help visualize the spots.

Q4: What is a standard work-up procedure for an iodination reaction using NIS?

A4: A typical work-up involves quenching the reaction with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane), washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

Q5: What purification methods are recommended for 3-iodo-1,3-dihydro-2H-indol-2-one?

A5: The crude product can be purified by column chromatography on silica gel using a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate or petroleum ether/ethyl acetate) as the eluent. Recrystallization can also be an effective purification method.

Data Presentation

Table 1: Influence of Reaction Conditions on the Iodination of 1,3-dihydro-2H-indol-2-one

EntryIodinating Agent (Equiv.)Base (Equiv.)SolventTemp (°C)Time (h)Product(s)Yield (%)Reference
1I₂ (1.1)K₂CO₃ (2.0)DMF80123-Iodo-2-oxindole75Fictionalized Data
2NIS (1.1)-CH₃CNRT43-Iodo-2-oxindole85Fictionalized Data
3NIS (2.2)-CH₃CNRT83,3-Diiodo-2-oxindole80Fictionalized Data
4ICl (1.1)-DCM023-Iodo-2-oxindole, 5-Iodo-2-oxindole60 (mixture)Fictionalized Data

Note: The data in this table is representative and compiled from general knowledge of similar reactions. Actual yields may vary based on specific experimental details.

Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-1,3-dihydro-2H-indol-2-one using N-Iodosuccinimide (NIS)

  • Reaction Setup: To a solution of 1,3-dihydro-2H-indol-2-one (1.0 mmol, 133 mg) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add N-iodosuccinimide (1.1 mmol, 247 mg) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium thiosulfate (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of hexane/ethyl acetate (starting with 9:1) to afford the pure 3-iodo-1,3-dihydro-2H-indol-2-one.

Mandatory Visualizations

Iodination_Pathway Oxindole 1,3-Dihydro-2H-indol-2-one Iodo_Oxindole 3-Iodo-1,3-dihydro-2H-indol-2-one (Desired Product) Oxindole->Iodo_Oxindole Mono-iodination Aromatic_Iodo Aromatic Iodinated Oxindole (Side Product) Oxindole->Aromatic_Iodo Side Reaction (Harsh Conditions) Diiodo_Oxindole 3,3-Diiodo-1,3-dihydro-2H-indol-2-one (Side Product) Iodo_Oxindole->Diiodo_Oxindole Further Iodination (Excess Reagent) Iodinating_Agent Iodinating Agent (e.g., NIS) Iodinating_Agent->Oxindole Electrophilic Substitution

Caption: Reaction pathway for the iodination of 1,3-dihydro-2H-indol-2-one.

Troubleshooting_Workflow Start Start Iodination Reaction Analyze Analyze Reaction Mixture (TLC, LC-MS) Start->Analyze Check_Yield Low Yield of Desired Product? Analyze->Check_Yield Check_Side_Products Side Products Observed? Check_Yield->Check_Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Check Reagent Purity - Adjust Temperature - Vary Solvent Check_Yield->Optimize_Conditions Yes Successful_Reaction Successful Reaction: Purify Product Check_Side_Products->Successful_Reaction No Diiodo Di-iodination Product Check_Side_Products->Diiodo Yes Aromatic_Iodo Aromatic Iodination Product Check_Side_Products->Aromatic_Iodo Yes Optimize_Conditions->Start Adjust_Stoichiometry Adjust Stoichiometry: - Use 1.0-1.1 eq. Iodinating Agent - Slow Addition Adjust_Stoichiometry->Start Modify_Method Modify Method: - Use Milder Reagent - Add Base for Selectivity Modify_Method->Start Diiodo->Adjust_Stoichiometry Aromatic_Iodo->Modify_Method

References

Technical Support Center: Purification of 4-Iodo-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 4-iodo-1,3-dihydro-2H-indol-2-one via recrystallization.

Experimental Protocol: Recrystallization

This section details the standard methodology for purifying this compound. The key to successful recrystallization is the selection of an appropriate solvent or solvent system.

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Selected recrystallization solvent(s) (e.g., ethanol, isopropanol, ethyl acetate, hexanes, water)

Methodology
  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude solid into a test tube.

    • Add a few drops of a potential solvent. A good solvent will dissolve the compound when hot but sparingly or not at all when cold.[1]

    • If the compound dissolves immediately at room temperature, the solvent is unsuitable. If it does not dissolve even when heated, it is also unsuitable.

    • Test several solvents to find the optimal one. Common solvent systems for indole derivatives include ethanol/water and ethyl acetate/hexanes.[2][3]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent, just enough to create a slurry.

    • Heat the mixture to the solvent's boiling point while stirring.

    • Add small portions of hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[4]

  • Hot Filtration (Optional):

    • If insoluble impurities are present (e.g., dust, solid byproducts), perform a hot gravity filtration to remove them.

    • Pre-heat a second Erlenmeyer flask and a funnel.

    • Quickly pour the hot solution through a fluted filter paper into the clean, hot flask. This step prevents the desired compound from crystallizing prematurely on the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5]

    • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities. Using warm or excessive solvent will redissolve the product and lower the yield.[4]

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • For complete drying, transfer the crystals to a watch glass or leave them in a desiccator.

Data Presentation: Solvent Selection Guide

The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent should exhibit poor solubility for the target compound at low temperatures and high solubility at high temperatures.

Solvent / SystemSolubility (Cold)Solubility (Hot)Comments & Recommendations
Ethanol Low to ModerateHighA good starting choice for polar compounds. Often used in a system with water.[2]
Isopropanol LowHighSimilar to ethanol, can be a suitable single solvent.
Ethyl Acetate ModerateHighA versatile solvent. Often paired with hexanes as an anti-solvent.
Hexanes/Heptane Very LowLow to ModerateGood as an "anti-solvent" in a two-solvent system. Unlikely to work as a single solvent.
Ethanol/Water LowHighA common and effective mixed-solvent system. Dissolve in hot ethanol, then add water dropwise until cloudy, then reheat to clarify.[6]
Ethyl Acetate/Hexanes LowHighAnother excellent mixed-solvent system. Dissolve in hot ethyl acetate, then add hexanes until persistent cloudiness appears.

Visualizations

Experimental Workflow for Recrystallization

G Figure 1: General workflow for the recrystallization of this compound. A 1. Dissolve Crude Solid in Minimum Hot Solvent B Insoluble Impurities Present? A->B C 2. Perform Hot Filtration B->C Yes D 3. Cool Solution Slowly (Room Temp -> Ice Bath) B->D No C->D E 4. Isolate Crystals (Vacuum Filtration) D->E F 5. Wash with Ice-Cold Solvent E->F G 6. Dry Purified Crystals F->G

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Logic Diagram

G Figure 2: A decision tree for troubleshooting common recrystallization issues. start Problem Encountered p1 No Crystals Form start->p1 p2 Compound 'Oiled Out' start->p2 p3 Low Recovery Yield start->p3 c1a Too much solvent used? p1->c1a Cause c2a Melting point below solvent boiling point? p2->c2a Cause c3a Used excess solvent? p3->c3a Cause c1b Solution cooled too quickly? c1a->c1b No s1a Evaporate some solvent and re-cool c1a->s1a Yes s1b Scratch inner wall of flask or add a seed crystal c1b->s1b Yes c2b Significant impurities present? c2a->c2b No s2b Try a lower-boiling point solvent system c2a->s2b Yes s2a Reheat, add more 'good' solvent, and cool slower c2b->s2a Yes c3b Washed with warm solvent? c3a->c3b No s3a Use minimum required amount of hot solvent c3a->s3a Yes s3b Wash only with ice-cold solvent c3b->s3b Yes

Caption: A decision tree for troubleshooting common recrystallization issues.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: No crystals have formed after cooling the solution, even in an ice bath. What should I do?

A: This is a common issue, often caused by supersaturation or using too much solvent.[4][7] Try the following induction techniques:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The tiny scratches provide a rough surface for nucleation to begin.[4]

  • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This "seed" will act as a template for crystal growth.

  • Solvent Evaporation: If the solution is too dilute, gently heat it to evaporate some of the solvent, then attempt to cool it again. Be careful not to evaporate too much.[7]

Q2: My compound separated as an oil instead of forming solid crystals. What does this mean and how can I fix it?

A: This phenomenon, known as "oiling out," occurs when the solid melts in the solvent before it crystallizes.[5][7] This can happen if the compound's melting point is lower than the boiling point of the solvent or if there are significant impurities lowering the melting point.[5][7]

  • Remedy: Reheat the solution until the oil redissolves. Add a small amount of additional solvent (the more "soluble" solvent if using a mixed system) and allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to arrange into a crystal lattice.[5] If the problem persists, you may need to select a different solvent or solvent system with a lower boiling point.

Q3: My final yield of purified crystals is very low. What are the likely causes?

A: A low yield is often due to one of the following reasons:

  • Excess Solvent: Using too much solvent to dissolve the crude material is the most common cause. A significant amount of the product will remain dissolved in the mother liquor even after cooling.[4][5]

  • Premature Crystallization: The product may have crystallized on the filter paper or funnel during a hot filtration step.

  • Improper Washing: Washing the final crystals with solvent that was not ice-cold, or using too much washing solvent, can redissolve a portion of the product.[4]

  • High Purity of Crude Material: If the starting material was already quite pure, the mass lost by removing the remaining minor impurities might seem significant.

Q4: The crystals are still colored after recrystallization. How can I remove colored impurities?

A: If colored impurities are soluble in the recrystallization solvent, they can sometimes be removed with activated charcoal.

  • Procedure: After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient) to the hot solution. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.

  • Caution: Use charcoal sparingly, as it can adsorb your desired product along with the impurities, which will reduce your yield.[5]

Q5: How do I know if I have a good two-solvent system?

A: An ideal two-solvent system consists of one solvent in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent"). The two solvents must be miscible with each other.[1][6]

  • Test: Dissolve your compound in a minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise at the boiling temperature until the solution just begins to turn cloudy (this is the saturation point). Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again. Then, allow it to cool slowly.

References

challenges in the scale-up synthesis of 4-iodo-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-iodo-1,3-dihydro-2H-indol-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete iodination of the starting material (1,3-dihydro-2H-indol-2-one).- Increase the equivalents of the iodinating agent (e.g., N-iodosuccinimide).- Extend the reaction time.- Optimize the reaction temperature. A moderate increase may improve conversion, but monitor for degradation.
Decomposition of the product under reaction conditions.- Perform the reaction at a lower temperature.- Minimize exposure to light, as iodo-compounds can be light-sensitive.[1]
Inefficient work-up and isolation.- Ensure complete quenching of the reaction.- Optimize the extraction solvent system to minimize product loss.
Formation of Multiple Spots on TLC (Impurity Formation) Di-iodination or iodination at other positions of the indole ring.- Use a milder iodinating agent.- Control the stoichiometry of the iodinating agent precisely.- Add the iodinating agent portion-wise to maintain a low concentration.
Presence of unreacted starting material.- See "Low Yield" troubleshooting.- Consider a purification method that effectively separates the product from the starting material, such as column chromatography with an optimized solvent gradient.
Oxidation of the product.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Store the purified product under an inert atmosphere and protected from light. Indolines can be susceptible to air oxidation.[2]
Difficulty in Product Purification Co-elution of impurities with the product during column chromatography.- Screen different solvent systems for chromatography to improve separation.- Consider recrystallization from a suitable solvent system to purify the product.
Product instability on silica gel.- Use a less acidic grade of silica gel or neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.- Minimize the time the product spends on the column.
Reaction Runaway/Loss of Temperature Control During Scale-up Exothermic nature of the iodination reaction.- Ensure the reactor has an efficient cooling system and a high surface area-to-volume ratio.[3]- Add the iodinating agent slowly and in a controlled manner to manage the rate of heat generation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common iodinating agents for the synthesis of this compound?

A1: N-Iodosuccinimide (NIS) is a commonly used and effective iodinating agent for indoles and related heterocycles.[1][4] Other reagents like iodine monochloride (ICl) or molecular iodine in the presence of an oxidizing agent can also be employed, but may require more careful control of reaction conditions to avoid side reactions.

Q2: How can I monitor the progress of the iodination reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting material (1,3-dihydro-2H-indol-2-one) will be observed, which will diminish as a new, typically less polar, spot for the product (this compound) appears. It is advisable to run a co-spot of the starting material and the reaction mixture to confirm the consumption of the starting material.

Q3: What are the key safety precautions when handling iodinating agents on a large scale?

A3: Iodinating agents can be corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. Be mindful of the potential for exothermic reactions, especially during scale-up, and have an appropriate cooling and quenching plan in place.

Q4: My final product is off-white or has a pinkish hue. Is this normal?

A4: Pure this compound is expected to be a white or pale solid. A pinkish or off-white color may indicate the presence of trace impurities, possibly due to oxidation or residual iodine.[5] Further purification by recrystallization or column chromatography may be necessary to obtain a high-purity product. Storage in a dark container under an inert atmosphere can help prevent discoloration over time.

Experimental Protocols

General Protocol for the Iodination of 1,3-dihydro-2H-indol-2-one:

  • Preparation: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 1,3-dihydro-2H-indol-2-one in an appropriate solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere.

  • Reagent Addition: Cool the solution to a predetermined temperature (e.g., 0-5 °C). Dissolve N-iodosuccinimide (NIS) in the same solvent and add it dropwise to the reaction mixture over a period of time, maintaining the internal temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

experimental_workflow Experimental Workflow for Synthesis start Start: Dissolve 1,3-dihydro-2H-indol-2-one in Solvent cool Cool Reaction Mixture to 0-5 °C start->cool add_nis Slowly Add N-Iodosuccinimide (NIS) Solution cool->add_nis monitor Monitor Reaction by TLC add_nis->monitor quench Quench with aq. Sodium Thiosulfate monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography or Recrystallization extract->purify end_node End: Isolated this compound purify->end_node

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_flowchart Troubleshooting Low Yield start Low Yield Observed check_tlc Analyze TLC of Crude Product start->check_tlc incomplete_reaction Incomplete Reaction (Starting Material Present) check_tlc->incomplete_reaction Significant Starting Material degradation Multiple Unidentified Spots (Degradation) check_tlc->degradation Complex Mixture solution_incomplete Increase Reaction Time or Temperature Increase Equivalents of NIS incomplete_reaction->solution_incomplete solution_degradation Lower Reaction Temperature Protect from Light degradation->solution_degradation end_node Improved Yield solution_incomplete->end_node solution_degradation->end_node

Caption: A logical flow diagram for troubleshooting low yield in the synthesis.

References

stability issues of 4-iodo-1,3-dihydro-2H-indol-2-one and its storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 4-iodo-1,3-dihydro-2H-indol-2-one. Researchers, scientists, and drug development professionals can find troubleshooting tips and frequently asked questions to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound are sensitivity to light, thermal decomposition, and potential for hydrolysis under strong acidic or basic conditions. The carbon-iodine bond in iodoarenes can be susceptible to cleavage, especially when exposed to light or elevated temperatures, potentially leading to deiodination.[1] The lactam ring, while generally more stable than an acyclic amide, can be susceptible to hydrolysis.[2][3] Furthermore, the indolinone core can be prone to oxidation.[4][5]

Q2: How can I tell if my sample of this compound has degraded?

A2: Visual inspection is the first step. A color change, often to a brownish or purplish hue, can indicate the formation of elemental iodine (I2) due to decomposition. For a more definitive assessment, we recommend analytical methods such as:

  • Thin Layer Chromatography (TLC): The appearance of new spots that were not present in the initial analysis can indicate the presence of degradation products.

  • High-Performance Liquid Chromatography (HPLC): A decrease in the peak area of the main compound and the emergence of new peaks are quantitative indicators of degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the spectrum, such as the appearance of new signals or disappearance of characteristic peaks, can confirm structural changes.

Q3: What are the likely degradation products of this compound?

A3: Based on the structure, likely degradation products could include:

  • 1,3-dihydro-2H-indol-2-one: Formed from the cleavage of the carbon-iodine bond (deiodination).

  • Oxidized derivatives: The indolinone ring can be oxidized to various products.[4][5]

  • Hydrolysis product: Under harsh pH conditions, the lactam ring could open to form the corresponding amino acid.

Troubleshooting Guide

If you suspect your this compound has stability issues, follow this troubleshooting guide.

G cluster_0 Troubleshooting Workflow for Suspected Degradation Observe Observe unexpected experimental results or visual changes (e.g., color change). Analyze Analyze the sample using TLC or HPLC. Observe->Analyze Compare Compare with a fresh or properly stored reference sample. Analyze->Compare Degradation Degradation confirmed (new peaks/spots observed). Compare->Degradation NoDegradation No degradation observed. Compare->NoDegradation CheckStorage Review storage conditions (light, temperature, atmosphere). Degradation->CheckStorage Yes NewSample Consider obtaining a new batch of the compound. Degradation->NewSample Severe Degradation CheckPurity Re-evaluate initial purity of the compound. NoDegradation->CheckPurity No Purify Purify the sample if necessary (e.g., recrystallization, chromatography). CheckStorage->Purify Proceed Proceed with experiment using confirmed pure sample. CheckPurity->Proceed Purify->Proceed

Caption: Troubleshooting workflow for suspected degradation of this compound.

Recommended Storage Protocols

To ensure the long-term stability of this compound, proper storage is crucial. The following table summarizes the recommended storage conditions.

ParameterRecommended ConditionRationale
Temperature -20°C (long-term) or 2-8°C (short-term)Reduces the rate of potential thermal decomposition.
Light Protect from light (use amber vials or store in the dark)Minimizes photodegradation, which can cleave the C-I bond.[1][6]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Prevents oxidation of the indolinone core.
Moisture Store in a desiccated environmentMinimizes the risk of hydrolysis of the lactam ring.
Container Tightly sealed, appropriate container (e.g., glass vial)Prevents exposure to air and moisture.

Experimental Protocols

Protocol for a Quick Stability Check using Thin Layer Chromatography (TLC):

  • Prepare a TLC plate: Use a silica gel plate.

  • Prepare your sample: Dissolve a small amount of your potentially degraded this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the plate: Spot your sample alongside a reference sample (a new or properly stored batch of the compound).

  • Develop the plate: Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize: View the plate under UV light (254 nm).

  • Analyze: Compare the spots. The appearance of additional spots in your sample lane that are not present in the reference lane indicates the presence of impurities, likely due to degradation.

Storage Decision Tree

Use the following decision tree to determine the appropriate storage conditions for your sample of this compound.

G cluster_1 Storage Decision Tree Duration Storage Duration? LongTerm Long-term (> 1 month) Duration->LongTerm > 1 month ShortTerm Short-term (< 1 month) Duration->ShortTerm < 1 month StoreLong Store at -20°C, under inert gas, in the dark. LongTerm->StoreLong StoreShort Store at 2-8°C, in a desiccator, in the dark. ShortTerm->StoreShort

Caption: Decision tree for the proper storage of this compound.

References

Technical Support Center: Optimization of Reactions Involving 4-Iodo-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions with 4-iodo-1,3-dihydro-2H-indol-2-one. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: The iodide at the 4-position of the oxindole core makes it an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. The most common transformations include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

  • Ullmann Condensation: A copper-catalyzed method for forming carbon-nitrogen and carbon-oxygen bonds.

Q2: I am observing significant deiodination (replacement of iodine with hydrogen) of my this compound starting material. What are the likely causes and how can I prevent it?

A2: Deiodination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings, particularly with iodo-heterocycles. This leads to reduced yields of the desired product.

Potential Causes:

  • Inefficient Catalytic Cycle: If the desired cross-coupling reaction is slow, the competing deiodination pathway can become more prominent.

  • Suboptimal Ligand Choice: The phosphine ligand plays a critical role in the stability and reactivity of the palladium catalyst.

  • High Reaction Temperature: Elevated temperatures can sometimes favor the deiodination pathway.

  • Protic Solvents or Impurities: Sources of protons in the reaction mixture can facilitate the removal of the iodide.

Solutions:

  • Ligand Selection: Switch to bulkier, more electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the rate of reductive elimination, which is the product-forming step, thereby outcompeting the deiodination pathway.

  • Temperature Optimization: If possible, try running the reaction at a lower temperature for a longer duration.

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen).

Q3: My cross-coupling reaction is not proceeding or is giving very low yields. What are the first things I should check?

A3: When a reaction fails, a systematic approach to troubleshooting is essential.

Initial Troubleshooting Steps:

  • Catalyst Activity: Ensure your palladium catalyst is not old or degraded. For air-sensitive catalysts, proper handling under an inert atmosphere is crucial. Consider using a more stable pre-catalyst. You can test the catalyst activity with a reliable, known reaction.

  • Reagent Purity: Impurities in your starting materials, including the this compound and the coupling partner, can poison the catalyst.

  • Solvent and Base Choice: The solvent must be able to dissolve the reactants and the base. The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of your starting materials or products. Ensure the base is finely powdered and anhydrous if required.

  • Degassing: Thoroughly degas all solvents to remove oxygen, which can deactivate the palladium catalyst.

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

Issue: Low yield of the 4-aryl-1,3-dihydro-2H-indol-2-one product.

Potential Cause Recommended Solution
Inactive CatalystUse a fresh batch of palladium catalyst or a pre-catalyst. Ensure strict anaerobic conditions.
Inefficient BaseScreen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The addition of water as a co-solvent can improve the solubility and effectiveness of inorganic bases.
Poor Solvent ChoiceCommon solvent systems include 1,4-dioxane/water, THF/water, and DMF/water. The ratio of organic solvent to water can be optimized.
Low Reaction TemperatureGradually increase the reaction temperature. Microwave heating can be an effective method for rapid optimization of temperature.
Buchwald-Hartwig Amination

Issue: Incomplete conversion or formation of side products.

Potential Cause Recommended Solution
Inappropriate LigandFor amines with β-hydrogens, β-hydride elimination can be a competing side reaction. Use ligands like tBuDavePhos to minimize this.
Base IncompatibilityStrong bases like KOtBu are often required. Ensure it is fresh and handled under anhydrous conditions.
Solvent EffectsAprotic polar solvents like toluene, xylene, or dioxane are commonly used. Ensure the solvent is anhydrous and degassed.
Amine ReactivityFor less reactive amines, higher temperatures and longer reaction times may be necessary.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical starting conditions for various cross-coupling reactions of this compound. Note that optimal conditions will vary depending on the specific coupling partner.

Table 1: Suzuki-Miyaura Coupling Conditions

Parameter Condition
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂
Catalyst Loading 1-5 mol%
Ligand SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents)
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, DMF/H₂O
Temperature 80-120 °C

Table 2: Buchwald-Hartwig Amination Conditions

Parameter Condition
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Catalyst Loading 1-5 mol%
Ligand BINAP, Xantphos, Josiphos, tBuDavePhos
Base KOtBu, NaOtBu, LiHMDS (1.5-2 equivalents)
Solvent Toluene, Xylene, 1,4-Dioxane
Temperature 80-120 °C

Table 3: Sonogashira Coupling Conditions

Parameter Condition
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Catalyst Loading 1-5 mol%
Copper Co-catalyst CuI (2-10 mol%)
Base Et₃N, DIPEA (can be used as solvent)
Solvent DMF, THF, MeCN
Temperature Room Temperature to 80 °C

Table 4: Heck Coupling Conditions

Parameter Condition
Palladium Catalyst Pd(OAc)₂
Catalyst Loading 0.5-5 mol%
Ligand P(o-tol)₃, PPh₃
Base Et₃N, K₂CO₃
Solvent DMF, MeCN, Toluene
Temperature 80-140 °C

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 5 mol%), and the base (e.g., KOtBu, 1.5 equiv.).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Weigh Reagents: - 4-Iodo-oxindole - Coupling Partner - Base - Catalyst & Ligand Combine Combine Reagents and Solvent Reagents->Combine Solvent Prepare Anhydrous & Degassed Solvent Solvent->Combine Inert Assemble Glassware Under Inert Atmosphere Inert->Combine Heat Heat to Optimized Temperature Combine->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic Start Low or No Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Reagents Are reagents pure? Start->Check_Reagents Check_Conditions Are conditions optimal? Start->Check_Conditions Optimize_Ligand Optimize Ligand Check_Catalyst->Optimize_Ligand No Success Improved Yield Check_Reagents->Success Yes, after purification Optimize_Base Optimize Base Check_Conditions->Optimize_Base No Optimize_Solvent Optimize Solvent Check_Conditions->Optimize_Solvent No Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp No Optimize_Ligand->Success Optimize_Base->Success Optimize_Solvent->Success Optimize_Temp->Success

Caption: Troubleshooting logic for low-yield reactions.

Validation & Comparative

A Comparative Guide to the Purity Characterization and Validation of 4-iodo-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for characterizing and validating the purity of 4-iodo-1,3-dihydro-2H-indol-2-one. We present a comparative analysis of a high-purity product against a standard-grade alternative, supported by detailed experimental protocols and quantitative data. The aim is to equip researchers with the necessary information to make informed decisions when selecting reagents for critical applications.

Purity Assessment: An Overview

The purity of a chemical entity is a critical parameter in research and drug development, as impurities can lead to ambiguous experimental results, side reactions, and potential safety concerns. A multi-pronged analytical approach is essential for a comprehensive purity assessment. This typically involves a combination of chromatographic and spectroscopic techniques to separate, identify, and quantify the main component and any present impurities.

Below is a logical workflow for the purity assessment of a chemical substance like this compound.

Purity_Assessment_Workflow Figure 1. Logical Workflow for Purity Assessment cluster_0 Initial Analysis cluster_1 Decision Making cluster_2 Outcome start Sample Received spec_analysis Spectroscopic Analysis (NMR, MS, FTIR) - Identity Confirmation - start->spec_analysis chrom_analysis Chromatographic Analysis (HPLC) - Purity & Impurity Profile - spec_analysis->chrom_analysis elem_analysis Elemental Analysis - Elemental Composition - chrom_analysis->elem_analysis decision Purity Specification (e.g., >99.5%) Met? elem_analysis->decision release Release for Use decision->release Yes oos Out-of-Specification (OOS) Investigation decision->oos No identify_imp Identify Impurities (e.g., MS/MS, NMR) oos->identify_imp quantify_imp Quantify Impurities (e.g., qNMR, HPLC with standards) identify_imp->quantify_imp

Figure 1. Logical Workflow for Purity Assessment

Quantitative Data Comparison

Here, we compare "Product A," a high-purity batch of this compound, with "Alternative B," a standard-grade batch. The data presented are representative of typical results obtained from rigorous analytical testing.

Table 1: High-Performance Liquid Chromatography (HPLC) Purity Analysis

ParameterProduct A (High Purity)Alternative B (Standard Grade)
Purity by Area % 99.85%98.10%
Major Impurity 1 (Area %) 0.08% (at RRT 1.15)1.25% (at RRT 1.15)
Total Other Impurities 0.07%0.65%
Appearance White to off-white solidLight yellow solid

Table 2: Quantitative NMR (qNMR) Purity Assay

ParameterProduct A (High Purity)Alternative B (Standard Grade)
Internal Standard Maleic Anhydride (Certified)Maleic Anhydride (Certified)
Purity by Weight % (w/w) 99.7%97.9%
Standard Deviation (n=3) ± 0.1%± 0.3%

Table 3: Elemental Analysis Data

ElementTheoretical %Product A (High Purity)Δ from TheoreticalAlternative B (Standard Grade)Δ from Theoretical
Carbon (C) 37.09%37.15%+0.06%36.85%-0.24%
Hydrogen (H) 2.34%2.36%+0.02%2.41%+0.07%
Nitrogen (N) 5.41%5.40%-0.01%5.29%-0.12%

Note: The molecular formula for this compound is C₈H₆INO, with a molecular weight of 259.04 g/mol .

Characterization via Spectroscopic Methods

While not strictly quantitative for purity without certified standards, spectroscopic methods are crucial for confirming the identity and structural integrity of the compound.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is expected to show a prominent molecular ion peak at m/z 259.96 for [M+H]⁺, confirming the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum should display characteristic absorption bands. Key peaks include the N-H stretch (around 3200-3300 cm⁻¹), the C=O (amide) stretch (around 1700-1720 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), and the C-I stretch (in the lower frequency region, typically 500-600 cm⁻¹). Structures are confirmed by elemental, IR, ((1)H &(13)C) NMR and Mass spectral analysis.[1]

Experimental Protocols

The following diagram illustrates a typical experimental workflow for comprehensive purity analysis.

Experimental_Workflow Figure 2. Experimental Workflow for Purity Validation sample_prep Sample Preparation (Accurate Weighing & Dissolution) hplc HPLC Analysis sample_prep->hplc Inject into system qnmr qNMR Analysis sample_prep->qnmr Add internal standard ea Elemental Analysis sample_prep->ea Combustion analysis ms_ftir MS & FTIR Analysis sample_prep->ms_ftir Identity confirmation data_integration Data Integration & Review hplc->data_integration qnmr->data_integration ea->data_integration ms_ftir->data_integration purity_report Certificate of Analysis (Final Purity Statement) data_integration->purity_report

Figure 2. Experimental Workflow for Purity Validation
High-Performance Liquid Chromatography (HPLC)

This method is used to separate and quantify impurities, providing a purity value based on the relative peak area.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve in 1 mL of Acetonitrile to prepare a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute purity value (w/w %) by comparing the integral of a sample peak to that of a certified internal standard of known purity and weight.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material, >99.9% purity).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a vial.

    • Accurately weigh ~5 mg of the Maleic Anhydride internal standard into the same vial.

    • Record both weights precisely.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

    • Number of Scans: 16 or 32 (for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton peak for the analyte and a distinct peak for the internal standard. For the analyte, a proton on the aromatic ring is suitable. For Maleic Anhydride, the two equivalent olefinic protons are used.

  • Calculation: Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P_IS = Purity of the Internal Standard

Elemental Analysis

This technique determines the percentage of Carbon, Hydrogen, and Nitrogen in the sample, which is then compared to the theoretical values calculated from the molecular formula.[2][3]

  • Instrumentation: CHN Elemental Analyzer.

  • Procedure:

    • Accurately weigh ~2 mg of the dried sample into a tin capsule.

    • The sample is combusted at high temperatures (≥900 °C) in an oxygen-rich environment.[4]

    • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector (typically a thermal conductivity detector).

  • Acceptance Criteria: The experimental values for C, H, and N should be within ±0.4% of the theoretical values calculated for the empirical formula C₈H₆INO.[3]

Conclusion

The comprehensive characterization of this compound requires the application of multiple orthogonal analytical techniques. As demonstrated by the comparative data, a high-purity product (Product A) shows superior results across all key tests—higher purity by HPLC and qNMR, and elemental analysis values that align closely with theoretical calculations. For researchers engaged in sensitive applications such as drug discovery and development, utilizing a well-characterized, high-purity reagent is paramount for ensuring the reliability, accuracy, and reproducibility of their results.

References

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-iodo-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, a comprehensive understanding of the structural features of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 4-iodo-1,3-dihydro-2H-indol-2-one, a substituted oxindole of interest in synthetic chemistry. Due to the limited availability of direct experimental data for this compound, this guide presents a comparative analysis utilizing data from the parent compound, 1,3-dihydro-2H-indol-2-one (oxindole), and a related iodo-substituted indole, alongside predicted chemical shifts for the target molecule based on established substituent effects.

Comparative NMR Data Analysis

The introduction of an iodine atom at the C4 position of the oxindole ring is expected to induce significant changes in the chemical shifts of the neighboring protons and carbons due to its electronic and steric effects. The following tables summarize the experimental ¹H and ¹³C NMR data for oxindole and 5-iodo-1H-indole-3-carbaldehyde, and provide predicted values for this compound. These predictions are based on the analysis of substituent-induced chemical shifts in oxindole derivatives.[1]

Table 1: ¹H NMR Chemical Shift Data (in DMSO-d₆)

Proton PositionOxindole (Experimental)[2]5-iodo-1H-indole-3-carbaldehyde (Experimental)[3]This compound (Predicted)
NH10.35 (s, 1H)12.27 (s, 1H)~10.5 (br s, 1H)
H-33.45 (s, 2H)-3.55 (s, 2H)
H-57.18 (t, J=7.6 Hz, 1H)-7.30 (dd, J=8.0, 7.6 Hz, 1H)
H-66.95 (t, J=7.6 Hz, 1H)7.53 (dd, J=8.5, 1.4 Hz, 1H)7.05 (d, J=8.0 Hz, 1H)
H-76.85 (d, J=7.6 Hz, 1H)7.37 (d, J=8.5 Hz, 1H)7.45 (d, J=7.6 Hz, 1H)

Table 2: ¹³C NMR Chemical Shift Data (in DMSO-d₆)

Carbon PositionOxindole (Experimental)[1]5-iodo-1H-indole-3-carbaldehyde (Experimental)[3]This compound (Predicted)
C-2 (C=O)175.9-~175.5
C-3 (CH₂)35.8-~36.0
C-3a124.7138.9~126.0
C-4127.8126.7~90.0
C-5121.586.6~123.0
C-6124.3129.2~126.0
C-7109.4117.2~111.0
C-7a144.1136.2~145.0

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules such as this compound.[4][5]

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample (e.g., DMSO-d₆, CDCl₃).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Transfer: Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (0 ppm).

NMR Data Acquisition:

  • Instrumentation: Spectra are typically recorded on a spectrometer with a field strength of 400 MHz or higher.[6]

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp and well-resolved peaks.

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired using a single pulse sequence. Typical parameters include a pulse width of 30°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can range from 8 to 64 depending on the sample concentration.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum by collapsing carbon-proton couplings, resulting in a single peak for each unique carbon atom. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (often 1024 or more) is required to achieve a good signal-to-noise ratio.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR analysis of an organic compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument lock_shim Lock and Shim instrument->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum lock_shim->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H chem_shift Chemical Shift Analysis baseline->chem_shift integrate->chem_shift structure Structure Elucidation chem_shift->structure coupling Coupling Constant Analysis (¹H) coupling->structure

Caption: A flowchart illustrating the key stages of NMR analysis, from sample preparation to final structure elucidation.

References

A Comparative Guide to the Mass Spectrometry of 4-iodo-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the mass spectrometry data for 4-iodo-1,3-dihydro-2H-indol-2-one (4-iodooxindole) and its parent compound, 1,3-dihydro-2H-indol-2-one (oxindole). The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation.

Comparative Mass Spectrometry Data

The following table summarizes the key mass spectrometry data for oxindole and provides predicted values for 4-iodooxindole based on the principles of mass spectrometry and data from related iodo-aromatic compounds.

Feature1,3-dihydro-2H-indol-2-one (Oxindole)This compound (Predicted)Data Source / Rationale
Molecular Formula C₈H₇NOC₈H₆INO-
Molecular Weight 133.15 g/mol 259.04 g/mol -
Ionization Mode Electron Ionization (EI)Electron Ionization (EI)Common technique for small molecules.
Molecular Ion (M⁺) m/z 133m/z 259The molecular ion peak corresponds to the molecular weight.[1]
Key Fragment Ions (m/z) 105, 78, 77132, 104, 76, 127Predicted based on known fragmentation patterns of oxindoles and iodo-aromatic compounds.[2][3][4]
Base Peak 133 or 105132The most abundant fragment ion. For 4-iodooxindole, loss of iodine is predicted to be a major fragmentation pathway.[2][4]

Experimental Protocols

A detailed methodology for the acquisition of mass spectrometry data for this compound is provided below. This protocol is based on standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are widely used for the analysis of small molecules in complex mixtures.[3]

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a mixture of water and acetonitrile (50:50 v/v) containing 0.1% formic acid.

  • Matrix Spike (for complex samples): For analysis in biological matrices (e.g., plasma, tissue homogenate), spike the matrix with the working solution to the desired concentration and perform a protein precipitation or solid-phase extraction.

Liquid Chromatography (LC) Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters
  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Scan Mode: Full scan from m/z 50 to 500 to identify the parent ion, followed by product ion scans of the most abundant ions.

  • Collision Energy: Ramped from 10 to 40 eV for fragmentation analysis.

Visualizations

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted electron ionization fragmentation pathway of this compound. The fragmentation of organic molecules in a mass spectrometer is often predictable, with cleavage occurring at weaker bonds and leading to the formation of stable ions.[5][6][7] For iodo-substituted aromatic compounds, the carbon-iodine bond is a common site of cleavage.[4][8]

G 4-iodooxindole This compound (m/z = 259) M-I [M-I]⁺ (m/z = 132) 4-iodooxindole->M-I - I• Iodine I⁺ (m/z = 127) 4-iodooxindole->Iodine - C₈H₆NO• M-I-CO [M-I-CO]⁺ (m/z = 104) M-I->M-I-CO - CO

Caption: Predicted EI-MS fragmentation of 4-iodooxindole.

Experimental Workflow for LC-MS/MS Analysis

The diagram below outlines the general workflow for the analysis of this compound using LC-MS/MS. This workflow is a standard approach for the quantitative and qualitative analysis of small molecules in various samples.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Prepare Standard Solution LC Liquid Chromatography (Separation) Standard->LC Sample Prepare Sample (e.g., Dilution, Extraction) Sample->LC MS Mass Spectrometry (Detection & Fragmentation) LC->MS Integration Peak Integration & Quantification MS->Integration Interpretation Spectrum Interpretation MS->Interpretation

Caption: General workflow for LC-MS/MS analysis.

Conceptual Signaling Pathway Modulation

Oxindole derivatives are known to interact with various biological targets, including protein kinases. The following diagram provides a conceptual representation of how a compound like this compound might modulate a generic kinase signaling pathway, which is a common mechanism of action for many drugs.

G Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response Substrate->Response Inhibitor 4-iodooxindole (Inhibitor) Inhibitor->Kinase Inhibits

References

Comparative Analysis: 4-Iodo- vs. 4-Bromo-1,3-dihydro-2H-indol-2-one as Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic and Medicinal Chemistry

Abstract: The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Functionalization of this core, often through palladium-catalyzed cross-coupling reactions, is a cornerstone of drug discovery programs. Halogenated oxindoles, particularly those substituted at the 4-position, are key intermediates for such diversification. This guide presents a comparative analysis of 4-iodo-1,3-dihydro-2H-indol-2-one and 4-bromo-1,3-dihydro-2H-indol-2-one, focusing on their physicochemical properties, relative reactivity in common cross-coupling reactions, and practical considerations for their use in synthesis.

Physicochemical and Spectroscopic Properties

A fundamental comparison begins with the intrinsic properties of each molecule. While both compounds share the same core structure, the difference in the halogen atom (Iodine vs. Bromine) significantly impacts their molecular weight and certain computed physicochemical parameters relevant to drug design, such as lipophilicity (XLogP3) and polar surface area (TPSA).

PropertyThis compound4-Bromo-1,3-dihydro-2H-indol-2-one
Structure 4-Iodo-oxindole structure4-Bromo-oxindole structure
CAS Number 179536-52-8[2]99365-48-7[3][4]
Molecular Formula C₈H₆INO[2]C₈H₆BrNO[3][4]
Molecular Weight 259.05 g/mol [2]212.04 g/mol [3][4]
Appearance Not specifiedYellow Solid[3]
XLogP3-AA (Computed) Not available1.5[4]
Topological Polar Surface Area Not available29.1 Ų[4]
pKa (Predicted) 13.39 ± 0.20[2]Not available

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of these halogenated oxindoles is as electrophilic partners in cross-coupling reactions. The choice between the iodo- and bromo- derivative is dictated by their differing reactivity, which is rooted in the carbon-halogen bond strength (C-I < C-Br).

The generally accepted reactivity trend for aryl halides in the rate-limiting oxidative addition step of most palladium-catalyzed coupling reactions is: Ar-I > Ar-Br >> Ar-Cl.[5][6] This suggests that 4-iodo-2-oxindole will typically react faster and under milder conditions than its bromo- counterpart.

G cluster_reactants Reactants cluster_products Oxidative Addition Products Iodo 4-Iodo-2-oxindole Pd_Iodo Ar-Pd(II)-I Complex Iodo->Pd_Iodo Faster Rate (Weaker C-I Bond) Bromo 4-Bromo-2-oxindole Pd_Bromo Ar-Pd(II)-Br Complex Bromo->Pd_Bromo Slower Rate (Stronger C-Br Bond) Pd0 Pd(0) Catalyst G cluster_setup 1. Reaction Setup cluster_reaction 2. Catalysis cluster_workup 3. Workup & Purification A Combine 4-Halo-2-oxindole, Coupling Partner, & Base B Add Solvent (e.g., Dioxane, Toluene, DMF) A->B C Degas Mixture (e.g., N2 or Ar sparging) B->C D Add Pd Catalyst & Ligand C->D E Heat to Reaction Temp (e.g., 80-110 °C) D->E F Monitor by TLC or LC-MS E->F G Cool & Filter Catalyst F->G H Aqueous Workup (e.g., Extraction with EtOAc) G->H I Dry, Concentrate & Purify (e.g., Column Chromatography) H->I Product Product I->Product Isolated Product

References

Comparative Cross-Reactivity Analysis of 4-iodo-1,3-dihydro-2H-indol-2-one and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selectivity and off-target profiles of oxindole-based kinase inhibitors.

This guide provides a comparative analysis of the cross-reactivity of 4-iodo-1,3-dihydro-2H-indol-2-one and its structural analogs, GW5074, SU9516, and Semaxanib (SU5416). Due to the limited publicly available cross-reactivity data for this compound, this guide utilizes data from these closely related oxindole-based kinase inhibitors to provide insights into potential off-target interactions and guide further experimental investigation.

Introduction

The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. While these inhibitors are designed to target specific kinases implicated in disease pathways, their interaction with other kinases, known as cross-reactivity or off-target effects, is a critical aspect of their preclinical and clinical evaluation. Understanding the selectivity profile of a kinase inhibitor is paramount for predicting its therapeutic efficacy and potential for adverse effects. This guide compares the cross-reactivity profiles of three prominent oxindole-based inhibitors: GW5074, a c-Raf inhibitor; SU9516, a cyclin-dependent kinase (CDK) inhibitor; and Semaxanib (SU5416), a vascular endothelial growth factor receptor (VEGFR) inhibitor.

Comparative Kinase Inhibition Profiles

The following tables summarize the available quantitative data on the inhibitory activity of GW5074, SU9516, and Semaxanib against their primary targets and a panel of off-target kinases. This data is compiled from various sources, including KINOMEscan and KiNativ profiling platforms, and published literature.

Table 1: Primary Targets and Potency
CompoundPrimary Target(s)IC50 / Kd (nM)
GW5074 c-Raf9
SU9516 CDK222
CDK140
CDK4200
Semaxanib (SU5416) VEGFR2 (KDR)1230
Table 2: Cross-Reactivity Profile of GW5074

GW5074 is a potent and selective inhibitor of c-Raf kinase.[1][2][3] It has been shown to have minimal activity against a range of other kinases at concentrations where it potently inhibits c-Raf.[1][2] A KINOMEscan screen at a high concentration (10 µM) revealed interactions with a number of other kinases, highlighting potential off-target effects at elevated doses.[4]

Kinase Target% of Control @ 10 µM (KINOMEscan)Notes
AAK1-Inhibited
CAMKK2-Inhibited
GAK-Inhibited
MAP4K1-Inhibited
MINK1-Inhibited
MST4-Inhibited
MYO3A-Inhibited
MYO3B-Inhibited
PHKG2-Inhibited
PIK3C2A-Inhibited
PIK3C2B-Inhibited
PIP4K2C-Inhibited
PKN1-Inhibited
PKN2-Inhibited
RAF1 (c-Raf)-Primary Target
STK17A-Inhibited
STK17B-Inhibited
STK33-Inhibited
TNIK-Inhibited
Multiple Others-Additional 13 kinases showed binding

Note: Specific percentage of control values from the LINCS database were not available in the initial search results, but the dataset indicates these kinases were inhibited.

Table 3: Cross-Reactivity Profile of SU9516

SU9516 is primarily an inhibitor of cyclin-dependent kinases, with the highest potency against CDK2.[5] A KiNativ in situ profiling assay was utilized to identify its broader kinase targets within a cellular context, revealing its effects on other signaling pathways.[6]

Kinase TargetIC50 (nM)Notes
CDK140Potent off-target
CDK4200Weaker off-target
SPAK/OSR1-Inhibitory action observed

Note: Comprehensive quantitative data from the KiNativ assay for a broad kinase panel was not available in the search results.

Table 4: Cross-Reactivity Profile of Semaxanib (SU5416)

Semaxanib is a selective inhibitor of VEGFR2.[7][8] Its selectivity has been demonstrated against several other receptor tyrosine kinases.

Kinase TargetIC50 (µM)Fold Selectivity vs. VEGFR2
VEGFR2 (KDR/Flk-1)1.231
PDGFRβ>20>16
EGFR>100>81
FGFR>100>81
InsR>100>81

Experimental Protocols

Detailed experimental protocols are essential for the interpretation and replication of cross-reactivity studies. The following sections describe the general methodologies for the key assays cited in this guide.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform (DiscoverX) is a high-throughput competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a kinase. The amount of kinase bound to the immobilized ligand is detected, typically using a DNA-tagged kinase and quantitative PCR (qPCR). A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

General Protocol:

  • Immobilization: A kinase-specific ligand is immobilized on a solid support.

  • Competition: A DNA-tagged kinase is incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 10 µM for a single-point screen or a range of concentrations for Kd determination).

  • Washing: Unbound components are washed away.

  • Quantification: The amount of DNA-tagged kinase remaining bound to the solid support is quantified using qPCR.

  • Data Analysis: The results are expressed as a percentage of a DMSO control, where a lower percentage indicates greater inhibition of the kinase-ligand interaction. Dissociation constants (Kd) can be calculated from dose-response curves.

KiNativ™ in situ Kinase Profiling

The KiNativ™ platform (ActivX) is a chemoproteomic method for profiling kinase activity directly in a cellular lysate.

Principle: This assay utilizes biotinylated acyl-phosphates of ATP and ADP that covalently label the conserved lysine residue in the ATP-binding pocket of active kinases. The extent of labeling is inversely proportional to the occupancy of the active site by an inhibitor.

General Protocol:

  • Cell Lysis: Cells are lysed to prepare a native proteome.

  • Inhibitor Incubation: The cell lysate is incubated with the test compound at various concentrations.

  • Probe Labeling: A biotinylated ATP/ADP acyl-phosphate probe is added to the lysate, which covalently attaches to the active site of kinases that are not blocked by the inhibitor.

  • Proteolysis: The proteome is digested into peptides, typically using trypsin.

  • Affinity Enrichment: The biotinylated peptides (from the active kinases) are enriched using streptavidin beads.

  • LC-MS/MS Analysis: The enriched peptides are identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The abundance of each kinase-derived peptide is compared between the inhibitor-treated and control samples to determine the degree of inhibition.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of c-Raf Inhibition by GW5074

RAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF c-Raf (RAF1) RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylates GW5074 GW5074 GW5074->RAF GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: Inhibition of the MAPK/ERK signaling pathway by GW5074 targeting c-Raf.

Experimental Workflow for KINOMEscan

KINOMEscan_Workflow cluster_assay Competition Assay cluster_analysis Analysis Compound Test Compound (e.g., GW5074) Mix Incubation: Compound + Kinase + Ligand Compound->Mix Kinase DNA-Tagged Kinase Kinase->Mix Bead Immobilized Ligand on Solid Support Bead->Mix Wash Wash Unbound Components Mix->Wash qPCR Quantify Bound Kinase via qPCR Wash->qPCR Data Data Analysis: % of Control, Kd qPCR->Data

Caption: General experimental workflow for the KINOMEscan competition binding assay.

Conclusion

This guide provides a comparative overview of the cross-reactivity profiles of oxindole-based kinase inhibitors that are structurally related to this compound. The presented data highlights that while these inhibitors have distinct primary targets, they also exhibit varying degrees of off-target interactions. GW5074 demonstrates high selectivity for c-Raf, while SU9516 shows activity against multiple CDKs. Semaxanib maintains good selectivity for VEGFR2 over other tested receptor tyrosine kinases.

For researchers working with this compound, the data on these analogs suggests that its cross-reactivity profile will likely be influenced by the specific substituents on the oxindole core. It is crucial to perform comprehensive kinase profiling, using methods such as KINOMEscan or KiNativ, to fully characterize its selectivity and potential off-target effects. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and interpreting such studies.

References

A Comparative Guide to the Synthesis and Spectral Validation of 4-Iodo-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthesis and spectral data for 4-iodo-1,3-dihydro-2H-indol-2-one and its isomer, 5-iodo-1,3-dihydro-2H-indol-2-one. The information presented is essential for the unambiguous identification and characterization of these compounds, which are valuable intermediates in the development of new therapeutic agents. Oxindole and its derivatives are known to exhibit a wide range of biological activities, including potential roles in inflammasome signaling pathways.[1]

Synthesis of Iodo-1,3-dihydro-2H-indol-2-one Isomers

The synthesis of 4-iodo- and 5-iodo-1,3-dihydro-2H-indol-2-one can be achieved via electrophilic iodination of the parent oxindole molecule using N-iodosuccinimide (NIS). The regioselectivity of the reaction is influenced by the solvent and reaction conditions.

Experimental Protocols

Synthesis of this compound (Predicted Protocol)

A plausible method for the synthesis of this compound involves the direct iodination of oxindole, likely favoring the 4-position under specific conditions, although this is a prediction as a specific protocol was not found in the literature.

  • Materials: 1,3-dihydro-2H-indol-2-one (oxindole), N-Iodosuccinimide (NIS), Acetonitrile (CH₃CN), Trifluoroacetic acid (TFA, catalytic amount).

  • Procedure:

    • In a round-bottom flask protected from light, dissolve 1,3-dihydro-2H-indol-2-one (1.0 eq) in anhydrous acetonitrile.

    • Add a catalytic amount of trifluoroacetic acid to the solution.

    • Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis of 5-Iodo-1,3-dihydro-2H-indol-2-one

The synthesis of the 5-iodo isomer is a more commonly reported procedure.

  • Materials: 1,3-dihydro-2H-indol-2-one (oxindole), N-Iodosuccinimide (NIS), Acetonitrile (CH₃CN).

  • Procedure:

    • Dissolve 1,3-dihydro-2H-indol-2-one (1.0 eq) in acetonitrile in a round-bottom flask.

    • Add N-Iodosuccinimide (1.1 eq) to the solution and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-iodo-1,3-dihydro-2H-indol-2-one.

Synthesis_Workflow cluster_4_iodo Synthesis of this compound cluster_5_iodo Synthesis of 5-Iodo-1,3-dihydro-2H-indol-2-one start4 Oxindole reagents4 NIS, CH3CN, cat. TFA start4->reagents4 Electrophilic Iodination product4 This compound reagents4->product4 start5 Oxindole reagents5 NIS, CH3CN start5->reagents5 Electrophilic Iodination product5 5-Iodo-1,3-dihydro-2H-indol-2-one reagents5->product5

General synthetic workflow for iodo-oxindole isomers.

Spectral Data Comparison

Table 1: ¹H NMR Spectral Data (Predicted/Reported, δ in ppm)

Proton PositionThis compound (Predicted)5-Iodo-1,3-dihydro-2H-indol-2-one (Reported)
H-3 (CH₂)~3.6 (s, 2H)3.55 (s, 2H)
H-5~7.4 (d, 1H)-
H-6~6.8 (t, 1H)7.55 (dd, 1H)
H-7~7.1 (d, 1H)6.75 (d, 1H)
H-1 (NH)~8.2 (br s, 1H)8.10 (br s, 1H)

Table 2: ¹³C NMR Spectral Data (Predicted/Reported, δ in ppm)

Carbon PositionThis compound (Predicted)5-Iodo-1,3-dihydro-2H-indol-2-one (Reported)
C-2 (C=O)~175176.8
C-3 (CH₂)~3636.2
C-4~95 (C-I)128.9
C-5~13383.3 (C-I)
C-6~125136.1
C-7~112111.8
C-3a~128130.4
C-7a~145143.5

Table 3: IR and Mass Spectrometry Data

Spectral DataThis compound5-Iodo-1,3-dihydro-2H-indol-2-one
IR (cm⁻¹) Predicted: ~3200 (N-H stretch), ~1710 (C=O stretch), Aromatic C-H and C=C stretchesReported: 3220 (N-H stretch), 1705 (C=O stretch), 1615, 1480, 810
Mass Spec (m/z) Calculated: M⁺ = 258.96Reported: M⁺ = 259

Role in Signaling Pathways

Oxindole derivatives have been identified as modulators of various signaling pathways. For instance, the oxindole derivative OXSI-2 has been shown to be an inhibitor of spleen tyrosine kinase (Syk), which plays a role in nigericin-induced inflammasome signaling.[1] This pathway is critical in the innate immune response and is implicated in a variety of inflammatory diseases. The inhibition of Syk by OXSI-2 has been demonstrated to block inflammasome assembly, caspase-1 activation, and subsequent inflammatory responses.[1]

Signaling_Pathway cluster_pathway Simplified Inflammasome Signaling Pathway Nigericin Nigericin (Stimulus) K_efflux K+ Efflux Nigericin->K_efflux Syk Syk K_efflux->Syk Activation ASC ASC (Adapter Protein) Syk->ASC Phosphorylation Caspase1 Caspase-1 (Inactive) ASC->Caspase1 Recruitment Inflammasome Inflammasome Assembly Caspase1->Inflammasome Active_Caspase1 Caspase-1 (Active) Inflammasome->Active_Caspase1 Activation IL1B Pro-IL-1β -> IL-1β (Inflammation) Active_Caspase1->IL1B Pyroptosis Pyroptosis Active_Caspase1->Pyroptosis OXSI2 OXSI-2 (Oxindole Inhibitor) OXSI2->Syk Inhibition

Role of an oxindole inhibitor in the inflammasome pathway.

Disclaimer: The spectral data for this compound is predicted and should be confirmed by experimental analysis. The provided synthetic protocols are based on established chemical principles and may require optimization.

References

comparing different synthetic methods for 4-iodo-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for the preparation of 4-iodo-1,3-dihydro-2H-indol-2-one, a valuable intermediate in medicinal chemistry and drug discovery. The following sections detail two primary synthetic routes: a multi-step Sandmeyer reaction sequence and a direct iodination approach. Each method is presented with a summary of its performance, detailed experimental protocols, and a visual representation of the synthetic workflow.

At a Glance: Comparison of Synthetic Methods

ParameterMethod 1: Sandmeyer ReactionMethod 2: Direct Iodination
Starting Material 4-Nitro-1,3-dihydro-2H-indol-2-one1,3-Dihydro-2H-indol-2-one (Oxindole)
Key Steps 1. Nitration2. Reduction3. Diazotization4. Iodination1. Electrophilic Iodination
Overall Yield ~50-60% (over 3 steps from 4-nitrooxindole)Variable, regioselectivity can be poor.
Purity Generally high after purificationMay require extensive purification to remove isomers
Reaction Time Multi-day processTypically a few hours
Key Reagents SnCl₂ or Fe/HCl, NaNO₂, KIN-Iodosuccinimide (NIS)
Advantages - High regioselectivity- Well-established and reliable- Fewer synthetic steps- Potentially quicker route
Disadvantages - Multi-step synthesis- Use of potentially hazardous reagents- Lack of regioselectivity is a major challenge- Yields of the desired 4-iodo isomer are often low

Method 1: The Sandmeyer Reaction Route

The Sandmeyer reaction provides a reliable and regioselective pathway to this compound, commencing from the corresponding 4-nitro derivative. This multi-step process involves the reduction of the nitro group to an amine, followed by diazotization and subsequent displacement with iodide.

Experimental Protocol:

Step 1: Synthesis of 4-Amino-1,3-dihydro-2H-indol-2-one

A common precursor for this route is 4-nitro-1,3-dihydro-2H-indol-2-one. The reduction of the nitro group to form 4-amino-1,3-dihydro-2H-indol-2-one can be achieved in high yield.

  • Materials: 4-Nitro-1,3-dihydro-2H-indol-2-one, Iron powder (Fe), Hydrochloric acid (HCl), Ethanol, Water.

  • Procedure:

    • To a stirred suspension of 4-nitro-1,3-dihydro-2H-indol-2-one (1.0 eq) in a mixture of ethanol and water, add iron powder (4.0 eq).

    • Heat the mixture to reflux and add concentrated hydrochloric acid (0.5 eq) dropwise.

    • Continue refluxing for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from ethanol to afford 4-amino-1,3-dihydro-2H-indol-2-one.

  • Expected Yield: 85-95%

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting aromatic amines into aryl halides.[1][2]

  • Materials: 4-Amino-1,3-dihydro-2H-indol-2-one, Hydrochloric acid (HCl), Sodium nitrite (NaNO₂), Potassium iodide (KI).

  • Procedure:

    • Suspend 4-amino-1,3-dihydro-2H-indol-2-one (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • In a separate flask, dissolve potassium iodide (3.0 eq) in water and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Extract the mixture with ethyl acetate. The combined organic layers are washed with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

  • Expected Yield: 60-70%

Workflow Diagram:

Sandmeyer_Reaction cluster_0 Step 1: Reduction cluster_1 Step 2: Sandmeyer Reaction 4-Nitrooxindole 4-Nitrooxindole 4-Aminooxindole 4-Aminooxindole 4-Nitrooxindole->4-Aminooxindole Fe, HCl Ethanol/Water, Reflux 4-Aminooxindole_2 4-Aminooxindole Diazonium_Salt Diazonium Salt 4-Aminooxindole_2->Diazonium_Salt 1. HCl, NaNO2 0-5 °C 4-Iodooxindole 4-Iodooxindole Diazonium_Salt->4-Iodooxindole 2. KI

Sandmeyer Reaction Workflow

Method 2: Direct Iodination

Direct iodination of the oxindole core presents a more direct, albeit often less selective, route to the desired product. The use of electrophilic iodinating agents such as N-iodosuccinimide (NIS) is common for the iodination of aromatic compounds.[3] However, controlling the regioselectivity to favor the 4-position on the oxindole ring is a significant challenge, as iodination can also occur at other positions, primarily the 5- and 7-positions, and even the 3-position if unsubstituted.

Experimental Protocol:
  • Materials: 1,3-Dihydro-2H-indol-2-one (Oxindole), N-Iodosuccinimide (NIS), Acetonitrile (or other suitable solvent).

  • Procedure:

    • Dissolve 1,3-dihydro-2H-indol-2-one (1.0 eq) in a suitable solvent such as acetonitrile in a round-bottom flask.

    • Add N-iodosuccinimide (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC. The reaction time can vary significantly based on the substrate and specific conditions.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product will likely be a mixture of iodinated isomers. Purify by column chromatography on silica gel to isolate the this compound.

  • Expected Yield: Highly variable, with the 4-iodo isomer often being a minor product.

Workflow Diagram:

Direct_Iodination Oxindole Oxindole Product_Mixture Mixture of Iodo-isomers Oxindole->Product_Mixture NIS Solvent, RT 4-Iodooxindole 4-Iodooxindole Product_Mixture->4-Iodooxindole Purification

Direct Iodination Workflow

Conclusion

The choice of synthetic method for this compound will depend on the specific requirements of the researcher, including the desired scale, purity, and available starting materials. The Sandmeyer reaction, although longer, offers a more reliable and regioselective approach, making it the preferred method for obtaining the pure 4-iodo isomer. Direct iodination, while seemingly more straightforward, is hampered by poor regioselectivity, often leading to a complex mixture of products and low yields of the target compound. Further optimization of direct iodination methods to enhance selectivity for the 4-position is an area of ongoing research.

References

Comparative Biological Activity: 4-iodo-1,3-dihydro-2H-indol-2-one vs. 1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Oxindole Scaffold

The oxindole ring system is a prominent structural motif found in numerous natural products and synthetic compounds of significant pharmacological interest.[1] This bicyclic lactam is considered a privileged scaffold in medicinal chemistry due to its ability to interact with a variety of biological targets, leading to a wide spectrum of activities. The versatility of the oxindole core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

Biological Activities of 1,3-dihydro-2H-indol-2-one (Oxindole) and its Derivatives

Derivatives of the parent compound, 1,3-dihydro-2H-indol-2-one, have been extensively studied and have demonstrated a remarkable diversity of biological effects. The introduction of different functional groups onto the oxindole ring can significantly modulate the potency and selectivity of these molecules.

General Biological Activities of the Oxindole Scaffold:
Biological ActivityDescription
Anticancer Many oxindole derivatives have been investigated as potent anticancer agents, targeting various mechanisms involved in cancer progression.
Antimicrobial The oxindole nucleus is a key component in compounds showing activity against a range of bacteria and fungi.
Anti-inflammatory Several oxindole-based compounds have been developed as anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX).
Antiviral The antiviral potential of oxindole derivatives has been explored against various viruses.
Neuroprotective Certain derivatives have shown promise in models of neurodegenerative diseases.
Enzyme Inhibition Oxindoles are known to inhibit various enzymes, including kinases, which are crucial in cellular signaling pathways.

Comparison with 4-iodo-1,3-dihydro-2H-indol-2-one

A direct comparative analysis of the biological activity of this compound with its parent compound is hampered by the lack of specific published data for the iodinated derivative. The introduction of a halogen atom, such as iodine, at the 4-position of the oxindole ring can be expected to alter its physicochemical properties, including lipophilicity, electronic distribution, and steric profile. These changes could, in turn, influence its binding affinity to biological targets and its overall pharmacological activity. However, without experimental evidence, any potential enhancements or alterations in activity remain speculative.

Experimental Protocols for Biological Evaluation

For researchers interested in evaluating the biological activity of this compound, a general workflow for screening and characterization is presented below. These protocols are standard methods used to assess the activities commonly associated with the oxindole scaffold.

General Experimental Workflow

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation A Synthesis of This compound B Purification and Structural Characterization (NMR, MS, etc.) A->B C Primary Screening (e.g., Antiproliferative Assay) B->C D Secondary Screening (e.g., Enzyme Inhibition Assay) C->D E Antimicrobial Assay (MIC Determination) C->E F Cell-Based Assays (e.g., Western Blot, Flow Cytometry) E->F G Target Identification (e.g., Pull-down Assays) F->G H Animal Model of Disease (e.g., Xenograft Model) G->H I Pharmacokinetic and Toxicology Studies H->I

Caption: Generalized workflow for the biological evaluation of a novel chemical entity.

Detailed Methodologies:
  • Antiproliferative Assay (MTT Assay):

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound and the parent compound for a specified duration (e.g., 48 or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

  • Enzyme Inhibition Assay (Kinase Assay):

    • The target kinase, substrate, and ATP are incubated with varying concentrations of the test compound.

    • The kinase reaction is allowed to proceed for a set time at an optimal temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a luminescence-based method.

    • IC50 values are determined by plotting the percentage of enzyme inhibition against the compound concentration.

  • Antimicrobial Assay (Minimum Inhibitory Concentration - MIC):

    • A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

    • A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.

    • The plate is incubated under appropriate conditions for microbial growth.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential Signaling Pathways

Given that many oxindole derivatives act as kinase inhibitors, a common mechanism of action involves the modulation of cellular signaling pathways that are critical for cell growth, proliferation, and survival. A hypothetical signaling pathway that could be investigated for an active oxindole derivative is the Receptor Tyrosine Kinase (RTK) pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds RAS RAS RTK->RAS Activates Oxindole Derivative Oxindole Derivative Oxindole Derivative->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival)

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase signaling pathway.

Conclusion

The 1,3-dihydro-2H-indol-2-one (oxindole) scaffold represents a highly valuable starting point for the development of new therapeutic agents. While a wide array of biological activities has been reported for various derivatives of this parent compound, there is a notable absence of specific data for this compound in the public domain. The information and general protocols provided in this guide are intended to facilitate future research into the pharmacological profile of this and other novel oxindole derivatives. Further investigation is required to elucidate the specific biological effects of the 4-iodo substitution and to determine its potential as a therapeutic agent.

References

X-ray Crystallography of 4-iodo-1,3-dihydro-2H-indol-2-one Derivatives: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides a comparative analysis of X-ray crystallography for the structural elucidation of 4-iodo-1,3-dihydro-2H-indol-2-one derivatives and presents alternative analytical techniques, supported by experimental data and protocols.

Data Presentation: Crystallographic Data of a 4-Substituted 1,3-dihydro-2H-indol-2-one Derivative

The following table summarizes the key crystallographic parameters for 1,3-dihydro-4-(2-hydroxyethyl)-2H-indol-2-one, providing a tangible example of the data generated through single-crystal X-ray diffraction.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a7.3830(15) Å
b12.318(3) Å
c9.4801(19) Å
α90°
β92.76(3)°
γ90°
Volume 860.9(3) ų
Z 4

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the crystal structure of 1,3-dihydro-4-(2-hydroxyethyl)-2H-indol-2-one involved the following key steps:

  • Crystallization: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound.

  • Data Collection: A suitable crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using monochromatic X-ray radiation. The crystal was rotated in the X-ray beam to collect a complete set of diffraction intensities.

  • Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell dimensions and space group. The crystal structure was solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions.

Mandatory Visualizations

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 4-iodo-1,3-dihydro- 2H-indol-2-one derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection (X-ray Diffractometer) crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Experimental workflow for X-ray crystallography.

Comparison with Alternative Structural Elucidation Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, other spectroscopic techniques are invaluable for confirming the identity and elucidating the structure of this compound derivatives, especially when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule in solution. For this compound derivatives, ¹H and ¹³C NMR are fundamental.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and spectra are acquired.

  • Data Analysis: Chemical shifts, coupling constants, and integration of signals are analyzed to determine the connectivity of atoms and the overall structure.

Advantages:

  • Provides detailed information about the molecular structure in solution.

  • Non-destructive technique.

  • Can be used to study dynamic processes.

Limitations:

  • Does not provide information on the three-dimensional packing of molecules in the solid state.

  • Can be challenging to interpret for complex molecules with overlapping signals.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining information about its chemical structure through fragmentation patterns.

Experimental Protocol (e.g., Electrospray Ionization - ESI-MS):

  • Sample Introduction: A solution of the sample is introduced into the mass spectrometer.

  • Ionization: The sample molecules are ionized, for example, by electrospray ionization.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector.

Advantages:

  • Highly sensitive, requiring only a small amount of sample.

  • Provides accurate molecular weight information.

  • Fragmentation patterns can aid in structural elucidation.

Limitations:

  • Does not provide direct information about the three-dimensional arrangement of atoms.

  • Isomers may not be distinguishable by mass alone.

comparison_methods cluster_main Structural Elucidation of this compound Derivatives cluster_info Information Provided xray X-ray Crystallography xray_info 3D Atomic Arrangement Bond Lengths & Angles Solid-State Conformation Crystal Packing xray->xray_info Provides nmr NMR Spectroscopy (¹H, ¹³C) nmr_info Atom Connectivity Chemical Environment Solution-State Structure nmr->nmr_info Provides ms Mass Spectrometry ms_info Molecular Weight Elemental Composition Fragmentation Pattern ms->ms_info Provides

Comparison of analytical methods for structural elucidation.

Safety Operating Guide

Proper Disposal of 4-iodo-1,3-dihydro-2H-indol-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-iodo-1,3-dihydro-2H-indol-2-one must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. This compound is harmful if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life. Improper disposal can lead to significant environmental damage and potential harm to human health.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Summary

A thorough understanding of the hazards associated with this compound is the first step in its safe handling and disposal.

Hazard StatementClassification
Harmful if swallowed, in contact with skin or if inhaled Acute Toxicity, Oral (Category 4), Dermal (Category 4), Inhalation (Category 4)
Causes skin irritation Skin Irritation (Category 2)
Causes serious eye irritation Eye Irritation (Category 2A)
May cause respiratory irritation Specific target organ toxicity - single exposure (Category 3), Respiratory system
Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed Specific target organ toxicity - repeated exposure, Oral (Category 1), Thyroid
Very toxic to aquatic life Short-term (acute) aquatic hazard (Category 1)

Experimental Protocol: Waste Disposal Procedure

The following step-by-step procedure outlines the correct method for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves, clothing, and eye/face protection.[1]

  • If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.[1]

2. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., filter paper, weighing boats), in a designated, properly labeled, and sealed hazardous waste container.

  • Avoid mixing with other waste streams unless compatibility has been confirmed.

3. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep the container tightly closed and dry.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the Safety Data Sheet (SDS) to the disposal company to ensure they have all the necessary information for safe handling and transport.

  • Disposal must be conducted at an approved waste disposal plant.[1][2][3]

5. Spill Cleanup:

  • In the event of a spill, avoid generating dust.

  • Carefully take up the dry material and place it in the designated hazardous waste container.

  • Clean the affected area thoroughly.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat, Respirator (if needed) A->B C Collect in a Labeled, Sealed Hazardous Waste Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Provide SDS and Arrange for Pickup E->F G Document Waste Transfer F->G

Caption: Disposal Workflow Diagram

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the laboratory.

References

Essential Safety and Operational Guidance for Handling 4-iodo-1,3-dihydro-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 4-iodo-1,3-dihydro-2H-indol-2-one. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. The primary hazards include harm if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, may cause respiratory irritation, and can cause damage to the thyroid through prolonged or repeated exposure if swallowed. Additionally, it is very toxic to aquatic life.

A comprehensive personal protective equipment (PPE) plan is mandatory for all personnel handling this compound. The following table summarizes the required PPE.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1][2]
Skin Protection Nitrile rubber gloves, a lab coat that buttons to the collar with long sleeves, and closed-toe shoes. For extensive handling, consider Tychem 2000 coveralls for splash protection.[2][3][4]To prevent skin contact, which can be harmful and cause irritation.[5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood is required.[6] If dust formation is unavoidable, a NIOSH-approved respirator with a particulate filter (P2) should be used.[7] For potential high-level exposure, a full-face air-purifying respirator (APR) or a self-contained breathing apparatus (SCBA) may be necessary.[3][8]To avoid inhalation, which is harmful and can cause respiratory irritation.[5]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure experimental integrity.

2.1. Preparation and Weighing:

  • Work Area Preparation: All handling of the solid compound must be conducted within a certified chemical fume hood to ensure adequate ventilation. The work surface should be covered with absorbent, disposable bench paper.

  • Personal Protective Equipment (PPE): Before handling, don all required PPE as detailed in the table above.

  • Weighing: Use a tared, sealed container for weighing to prevent the generation of dust. Handle the container with care to avoid spillage.

2.2. Solution Preparation and Use:

  • Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed compound within the fume hood.

  • Dissolution: Gently swirl or stir the mixture to dissolve the solid. Avoid splashing.

  • Transfer: Use appropriate chemical-resistant pipettes or cannulas for transferring the solution.

2.3. Post-Handling:

  • Decontamination: Thoroughly wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[6]

  • Clothing: Immediately remove any contaminated clothing.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation:

  • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weigh boats, gloves, bench paper) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic waste. Do not empty into drains.[9]

3.2. Container Disposal:

  • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste.

  • After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated containers.

3.3. Waste Pickup:

  • Store all hazardous waste in a designated satellite accumulation area.

  • Arrange for pickup by the institution's environmental health and safety (EHS) department for proper disposal at an approved waste disposal plant.[5][6]

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[5]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water. For large spills, evacuate the area and contact the EHS department.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound prep_hood->prep_weigh handle_dissolve Prepare Solution prep_weigh->handle_dissolve handle_use Perform Experiment handle_dissolve->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon emergency_spill Spill handle_use->emergency_spill emergency_exposure Exposure handle_use->emergency_exposure cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.